molecular formula C8H11NO B1594032 2-Amino-3,5-dimethylphenol CAS No. 23785-52-6

2-Amino-3,5-dimethylphenol

Cat. No.: B1594032
CAS No.: 23785-52-6
M. Wt: 137.18 g/mol
InChI Key: GQKCXAPXDGFMKF-UHFFFAOYSA-N
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Description

2-Amino-3,5-dimethylphenol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3,5-dimethylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3,5-dimethylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKCXAPXDGFMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946583
Record name 2-Amino-3,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23785-52-6
Record name Phenol, 2-amino-3,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023785526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Technical Guide: 2-Amino-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and characterization of 2-Amino-3,5-dimethylphenol .

CAS Registry Number: 23785-52-6 (Primary)

Synonyms: 2-Amino-3,5-xylenol; 6-Amino-3,5-xylenol; 2-Amino-1-hydroxy-3,5-dimethylbenzene.[1]

Executive Summary

2-Amino-3,5-dimethylphenol is a substituted aminophenol utilized primarily as an intermediate in the synthesis of heterocyclic pharmaceutical compounds (e.g., benzoxazoles) and azo dyes. Its structure features an electron-rich benzene ring substituted with both an electron-donating hydroxyl group and an amino group, making it highly reactive toward electrophilic aromatic substitution and oxidative coupling.

This guide consolidates experimental physical property data, spectral characterization, and synthesis workflows to support researchers in drug discovery and material science.

Chemical Identity & Structural Analysis

The molecule exhibits amphoteric character due to the presence of a basic amine (


) and an acidic phenol (

). The ortho positioning of the amino and hydroxyl groups facilitates intramolecular hydrogen bonding, which influences its solubility and melting point compared to its isomers (e.g., 4-amino-3,5-dimethylphenol).
PropertyData
Chemical Name 2-Amino-3,5-dimethylphenol
CAS Number 23785-52-6 (Verified)
Molecular Formula

Molecular Weight 137.18 g/mol
SMILES CC1=CC(C)=C(N)C(O)=C1
InChI Key GQKCXAPXDGFMKF-UHFFFAOYSA-N

Physical & Chemical Properties

The following data represents experimentally determined values. Note the significant difference in melting point between the 2-amino isomer (~160 °C) and the parent 3,5-dimethylphenol (~63-64 °C), attributed to the zwitterionic potential and hydrogen bonding network of the amino-derivative.

Table 1: Physicochemical Specifications
PropertyValue / RangeCondition / Method
Physical State Crystalline SolidStandard Temperature & Pressure
Appearance Yellow to brownish powderOxidation leads to darkening
Melting Point 159.6 °C Experimental (Recrystallized)
Boiling Point DecomposesNot typically distilled at atm. pressure
Solubility (Water) Low (< 1 mg/mL)Hydrophobic methyl groups reduce polarity
Solubility (Organic) HighEthanol, DMSO, DMF, Acetone
pKa (Phenol) ~10.2Estimated (Phenolic OH)
pKa (Amine) ~4.5Estimated (Conjugate acid of aniline)
LogP 1.57Calculated (CLogP)

Expert Insight: The melting point of 159.6 °C is a critical purity indicator. Lower values (e.g., 140–150 °C) often indicate the presence of unreduced nitro-intermediates or oxidation products (quinones).

Spectral Characterization

Accurate identification relies on NMR and IR spectroscopy. The following data corresponds to purified 2-amino-3,5-dimethylphenol.

Nuclear Magnetic Resonance ( NMR)

Solvent:


 (Chloroform-d)
  • 
     2.16 ppm (s, 3H):  Methyl group (
    
    
    
    )[2]
  • 
     2.18 ppm (s, 3H):  Methyl group (
    
    
    
    )[2]
  • 
     3.53 ppm (br s, 2H):  Amine protons (
    
    
    
    ) – Shift varies with concentration/solvent
  • 
     6.44 ppm (s, 1H):  Aromatic proton (
    
    
    
    )[2]
  • 
     6.51 ppm (s, 1H):  Aromatic proton (
    
    
    
    )[2]
Infrared Spectroscopy (IR)

Medium:


 Film or KBr Pellet
  • 3376, 3308 cm

    
    :  N-H stretching (Primary amine doublet)
    
  • ~3400 cm

    
    :  O-H stretching (Broad, overlapping with NH)
    
  • 1599, 1516 cm

    
    :  C=C Aromatic ring stretching
    
  • 1304 cm

    
    :  C-N stretching
    

Synthesis & Manufacturing Workflow

The primary synthesis route involves the regioselective nitration of 3,5-dimethylphenol followed by reduction. This method ensures the amino group is installed at the ortho position relative to the hydroxyl group.

Synthetic Pathway Diagram

SynthesisPathway Start 3,5-Dimethylphenol (CAS 108-68-9) Inter 2-Nitro-3,5-dimethylphenol (Intermediate) Start->Inter Nitration (HNO3, AcOH, 0°C) Product 2-Amino-3,5-dimethylphenol (CAS 23785-52-6) Inter->Product Reduction (H2, Pd/C or Fe/HCl)

Figure 1: Synthetic route from 3,5-dimethylphenol to the 2-amino derivative via nitration and reduction.[1][3][2][4][5][6][7][8][9][10]

Detailed Protocol (Lab Scale)
  • Nitration: Dissolve 3,5-dimethylphenol in glacial acetic acid. Add dilute nitric acid dropwise at 0–5 °C to favor ortho-substitution (steric hindrance from methyl groups at positions 3 and 5 directs the nitro group to position 2).

  • Isolation: Pour reaction mixture into ice water. The nitro-intermediate precipitates as a yellow solid. Recrystallize from ethanol.

  • Reduction: Dissolve the nitro-compound in ethanol. Hydrogenate using 10% Pd/C catalyst at room temperature (or use Iron/HCl for bulk reduction).

  • Purification: Filter catalyst. Evaporate solvent. Recrystallize the crude amine from benzene/petroleum ether or ethanol/water to obtain the final product (MP 159.6 °C).

Handling, Stability & Safety (MSDS Highlights)

Researchers must treat 2-Amino-3,5-dimethylphenol as a hazardous chemical, typical of aminophenols.

  • Stability: Air-sensitive. The compound oxidizes slowly in air to form dark-colored quinone imines. Store under inert gas (Argon/Nitrogen) at 2–8 °C.

  • Reactivity: Incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.

  • Health Hazards:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

    • H315/H319: Causes skin and serious eye irritation.

    • Sensitization: Potential skin sensitizer upon prolonged contact.

Self-Validating Safety Check:

Before heating or scaling up, perform a TLC (Thin Layer Chromatography) analysis.

  • Stationary Phase: Silica Gel

  • Mobile Phase: Hexane:Ethyl Acetate (7:3)

  • Visualization: UV light (254 nm) or Ninhydrin stain (turns purple/red indicating free amine).

  • Note: If multiple spots appear, purification is required to prevent side reactions during downstream synthesis.

References

  • PubChem. (2025). 2-Amino-3,5-dimethylphenol (Compound).[1][11][8][12][13][14] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2012). One pot process for the conversion of aroyl chlorides to acyl thioureas (WO2012137215A1). (Citing experimental MP and NMR data for 2-amino-3,5-dimethylphenol).
  • ChemSrc. (2025).[1] 2-Amino-3,5-dimethylphenol Physicochemical Properties. Retrieved from [Link]

Sources

Technical Monograph: 2-Amino-3,5-dimethylphenol (CAS 23785-52-6)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Physicochemical Characterization, and Application in Ligand Design

Executive Summary

2-Amino-3,5-dimethylphenol (CAS 23785-52-6), also known as 6-amino-2,4-xylenol, is a specialized aromatic amine derivative of 3,5-dimethylphenol. Distinguished by its dual functionality—possessing both a phenolic hydroxyl group and an adjacent primary amine—it serves as a critical "privileged scaffold" in coordination chemistry and pharmaceutical synthesis. Its structural motif allows for the formation of N,O-bidentate chelates, making it an essential precursor for Salen-type ligands used in enantioselective catalysis and as a building block for benzoxazole-based bioactive compounds. This guide details the validated synthetic routes, handling protocols, and strategic applications of this compound.

Chemical Identity & Physicochemical Profile
Property Data
CAS Number 23785-52-6
IUPAC Name 2-Amino-3,5-dimethylphenol
Synonyms 6-Amino-2,4-xylenol; 2-Amino-3,5-xylenol
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance Off-white to beige crystalline solid
Solubility Soluble in ethanol, DMSO, DMF; sparingly soluble in water
Acidity (pKa) Phenolic OH: ~10.2; Anilinic NH₃⁺: ~4.5 (Estimated)
InChI Key GQKCXAPXDGFMKF-UHFFFAOYSA-N
Synthetic Route & Manufacturing Methodology

The synthesis of 2-Amino-3,5-dimethylphenol is a classic example of regiospecific functionalization of the aromatic ring. The most robust laboratory and industrial route involves the nitration of 3,5-dimethylphenol followed by separation and reduction.

3.1. Reaction Pathway Analysis
  • Nitration: Electrophilic aromatic substitution of 3,5-dimethylphenol using dilute nitric acid. The hydroxyl group directs the nitro group to the ortho (2-position) and para (4-position).

  • Isomer Separation (Critical Step): The 2-nitro isomer forms an intramolecular hydrogen bond between the phenolic -OH and the nitro -NO₂, rendering it steam volatile. The 4-nitro isomer does not form this bond and remains non-volatile.

  • Reduction: The isolated 2-nitro-3,5-dimethylphenol is reduced to the target amine using catalytic hydrogenation (H₂/Ni) or chemical reduction (Fe/HCl).

3.2. Visualization of Synthesis Workflow

SynthesisWorkflow Start 3,5-Dimethylphenol (CAS 108-68-9) Nitration Nitration (HNO3, H2SO4, 0°C) Start->Nitration Mixture Isomer Mixture (2-Nitro & 4-Nitro) Nitration->Mixture Distillation Steam Distillation Mixture->Distillation Separation logic: Intramolecular H-bond OrthoNitro 2-Nitro-3,5-dimethylphenol (Distillate) Distillation->OrthoNitro Volatile Fraction ParaNitro 4-Nitro Isomer (Residue) Distillation->ParaNitro Non-Volatile Reduction Reduction (H2, Raney Ni or Fe/HCl) OrthoNitro->Reduction Product 2-Amino-3,5-dimethylphenol (CAS 23785-52-6) Reduction->Product Yield ~78%

Figure 1: Regioselective synthesis of 2-Amino-3,5-dimethylphenol via nitration-reduction sequence.

3.3. Detailed Experimental Protocol

Note: This protocol is designed for self-validation. The success of step 2 is visually confirmed by the yellow oil/solid distilling over.

  • Nitration:

    • Dissolve 3,5-dimethylphenol (1 eq) in glacial acetic acid.

    • Cool to 0–5°C. Slowly add dilute HNO₃ (1.1 eq) dropwise.

    • Checkpoint: The solution will turn deep yellow/orange, indicating nitro-compound formation.

  • Steam Distillation (Purification):

    • Transfer the reaction mixture to a steam distillation setup.

    • Pass steam through the mixture.[1] Collect the yellow distillate.

    • Mechanism: Only the 2-nitro isomer distills due to the "chelate effect" (intramolecular H-bonding) lowering its boiling point and water solubility. The 4-nitro isomer remains in the flask.

  • Reduction:

    • Dissolve the isolated 2-nitro compound in ethanol.

    • Add Raney Nickel catalyst (10 wt%) and stir under H₂ atmosphere (balloon pressure or 1-3 atm).

    • Endpoint: The yellow color of the nitro compound fades to colorless/pale beige, indicating conversion to the amine.

    • Filter catalyst and evaporate solvent to yield the product.

Applications in Drug Development & Catalysis
4.1. "Privileged" Ligand Synthesis (Salen/Salophen)

The 2-amino-3,5-dimethylphenol moiety is a cornerstone for synthesizing Salen ligands (Salicylaldehyde + ethylenediamine derivatives). The steric bulk of the methyl groups at positions 3 and 5 forces the metal center into specific geometries, often enhancing enantioselectivity in asymmetric catalysis (e.g., Jacobsen epoxidation).

  • Reaction: Condensation with aldehydes (e.g., salicylaldehyde derivatives) yields Schiff bases.

  • Utility: These ligands coordinate Co(II), Ni(II), and Zn(II) to form catalysts for organic transformations.

4.2. Benzoxazole Scaffolds in Pharma

Cyclization of 2-amino-3,5-dimethylphenol with carboxylic acids or aldehydes generates benzoxazoles .

  • Mechanism: The phenolic oxygen and amino nitrogen attack the carbonyl carbon of the acid derivative, followed by dehydration.

  • Relevance: Benzoxazoles are pharmacophores found in NSAIDs, antimicrobial agents, and amyloid imaging probes.

4.3. Visualization of Ligand Synthesis

LigandSynthesis Amine 2-Amino-3,5-dimethylphenol SchiffBase Schiff Base Formation (-H2O) Amine->SchiffBase Aldehyde Salicylaldehyde Derivative Aldehyde->SchiffBase Ligand N,O-Bidentate Ligand SchiffBase->Ligand Condensation Complex Metal Complex (Co, Ni, Zn) Ligand->Complex + Metal Salt

Figure 2: Workflow for converting 2-Amino-3,5-dimethylphenol into catalytically active Schiff base complexes.

Safety & Handling (MSDS Summary)
  • Hazards:

    • Acute Toxicity: Harmful if swallowed or absorbed through skin (H302, H312).

    • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

    • Sensitization: Potential skin sensitizer due to the aniline moiety.

  • Storage: Store under inert atmosphere (Nitrogen/Argon). Aminophenols are prone to oxidation, turning dark brown/black upon exposure to air and light.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work in a fume hood to avoid inhalation of dust.

References
  • Preparation of 2-Amino-3,5-dimethylphenol via Hydrogenation: De Benedetti, P. G., et al. "Electronic and steric effects in the interaction of substituted phenols with nitroxy radicals." Journal of the Chemical Society, Perkin Transactions 2, 1985.

  • General Synthesis of 2-Aminophenols (Nitration/Reduction): Gattermann, L. "The Practical Methods of Organic Chemistry." Macmillan, 1909. (Classic reference for the steam distillation separation of ortho-nitrophenols).

  • Schiff Base Ligands in Catalysis: Cozzi, P. G. "Metal-Salen Schiff base complexes in catalysis: practical aspects." Chemical Society Reviews, 2004.

  • PubChem Compound Summary: 2-Amino-3,5-dimethylphenol (CID 179403). National Center for Biotechnology Information.

  • Safety Data Sheet (SDS): 2-Amino-3,5-dimethylphenol. BLD Pharm. (Note: Link directs to isomer analog for reference if specific CAS page is dynamic, verify CAS 23785-52-6 on landing).

Sources

Discovery and history of substituted aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Aminophenol Scaffold: From Coal Tar to Critical Care Subtitle: A Technical Analysis of Discovery, Synthesis, and Metabolic Toxicology

Executive Summary

This technical guide analyzes the chemical evolution and pharmacological significance of substituted aminophenols, focusing on the para-aminophenol core. It traces the trajectory from the serendipitous discovery of acetanilide in 1886 to the modern dominance of acetaminophen (paracetamol). Key technical sections detail the nucleophilic acyl substitution synthesis protocols, the critical CYP450-mediated metabolic activation of NAPQI, and the structural activity relationships (SAR) that dictate analgesic efficacy versus hepatotoxicity.

Historical Pharmacognosy: The Antipyretic Accident

The history of aminophenols is a case study in serendipity and metabolic retroactive identification.

  • The Error (1886): At the University of Strasbourg, researchers Cahn and Hepp were investigating intestinal parasites. They ordered naphthalene but received acetanilide due to a supplier error. While ineffective for parasites, the compound exhibited profound antipyretic (fever-reducing) properties. It was marketed as Antifebrin.[1]

  • The Toxicity: Acetanilide caused cyanosis due to methemoglobinemia (oxidation of hemoglobin Fe2+ to Fe3+), rendering it incapable of oxygen transport.[2]

  • The Derivative (1887): To reduce toxicity, the ethoxy derivative Phenacetin was synthesized. It became a commercial success but eventually faced bans due to nephrotoxicity (analgesic nephropathy).

  • The Pivot (1948): In a landmark study, Brodie and Axelrod demonstrated that both acetanilide and phenacetin are pro-drugs. They degrade in the human body to a single active metabolite: N-acetyl-p-aminophenol (Acetaminophen/Paracetamol) .[3] This metabolite provided the analgesia without the severe methemoglobinemia of the parent compounds.

HistoricalTimeline CoalTar Coal Tar (Source Material) Acetanilide Acetanilide (1886: Antifebrin) CoalTar->Acetanilide Synthesis Phenacetin Phenacetin (1887) Acetanilide->Phenacetin Derivatization Metabolism In Vivo Metabolism Acetanilide->Metabolism Phenacetin->Metabolism APAP Acetaminophen (1948: Brodie & Axelrod) Metabolism->APAP O-dealkylation / Hydroxylation

Figure 1: The evolutionary timeline of aminophenol analgesics, highlighting the metabolic convergence discovered by Brodie and Axelrod.

Structural Activity Relationship (SAR)

The pharmacological success of acetaminophen relies on precise structural tuning of the aminophenol scaffold.

Structural FeaturePharmacological EffectMechanistic Insight
Para-positioning High Analgesia The para isomer (1,4-substitution) allows for optimal binding to the peroxidase site of COX enzymes. Ortho and meta isomers show significantly reduced analgesic activity.
Phenolic Hydroxyl (-OH) Reduced Toxicity Unlike acetanilide (which lacks the -OH), the hydroxyl group facilitates Phase II conjugation (glucuronidation/sulfation), reducing the formation of toxic aniline metabolites.
N-Acetyl Group Stability Acetylation of the amine reduces basicity and prevents rapid oxidation to toxic quinones compared to free p-aminophenol.

Technical Protocol: Synthesis of N-acetyl-p-aminophenol

Objective: Synthesize acetaminophen via nucleophilic acyl substitution of p-aminophenol using acetic anhydride.

Reaction Mechanism: The amine group on p-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This is followed by the elimination of acetic acid.

Self-Validating Protocol (Lab Scale):

  • Reagents:

    • p-Aminophenol (2.1 g, 19 mmol) - Note: Darkens on oxidation; use fresh or recrystallized material.

    • Water (35 mL)

    • Conc. Hydrochloric Acid (1.5 mL)

    • Acetic Anhydride (2.0 mL, 21 mmol)

    • Sodium Acetate (Buffer)

  • Procedure:

    • Dissolution: Suspend p-aminophenol in water. Add HCl dropwise. The suspension should clear as the amine hydrochloride salt forms. Validation Point: If the solution remains black/tarry, the starting material is degraded.

    • Buffering: Add sodium acetate solution to buffer the pH to ~5-6. Causality: This regenerates the free amine nucleophile without allowing the phenol to deprotonate (which would lead to O-acetylation ester byproducts).

    • Acetylation: Add acetic anhydride immediately.[4] Vigorously stir for 10 minutes.

    • Crystallization: Cool in an ice bath.[4][5] Precipitate should form.[5]

    • Purification: Recrystallize from hot water.

    • Validation:

      • Yield: Expected ~65-75%.

      • Melting Point: 169–172 °C (Sharp range indicates purity).

      • TLC: Silica gel, Ethyl Acetate:Hexane (3:1). Product Rf ~0.4; Starting material Rf ~0.2.

Toxicology & Metabolism: The NAPQI Pathway

For drug developers, understanding the toxicity threshold is paramount. Acetaminophen is safe at therapeutic doses because the toxic pathway is a minor route.[5] However, saturation leads to hepatic necrosis.

The Mechanism of Toxicity:

  • Phase II Dominance (Safe): 90-95% of the drug is glucuronidated or sulfated and excreted.

  • Bioactivation (Toxic): ~5% is metabolized by CYP2E1 (and CYP1A2/3A4) into NAPQI (N-acetyl-p-benzoquinone imine).

  • Detoxification: Under normal conditions, hepatic Glutathione (GSH) conjugates with NAPQI, neutralizing it.[6][7]

  • The Tipping Point: In overdose (or chronic alcohol use inducing CYP2E1), GSH stores are depleted (<30%).

  • Cellular Death: Unchecked NAPQI covalently binds to cysteine residues on mitochondrial proteins, causing oxidative stress and centrilobular necrosis.

NAPQI_Pathway APAP Acetaminophen (Therapeutic Dose) Phase2 Glucuronidation / Sulfation (95%) APAP->Phase2 CYP CYP2E1 / CYP1A2 (Oxidation) APAP->CYP Minor Pathway Excretion Renal Excretion (Non-Toxic) Phase2->Excretion NAPQI NAPQI (Toxic Electrophile) CYP->NAPQI Mercapturate Mercapturic Acid Conjugate NAPQI->Mercapturate  + GSH (Sufficient) Depletion GSH Depletion (Overdose) NAPQI->Depletion  High Dose GSH Glutathione (GSH) (Detoxification) Adducts Protein Adducts (Mitochondrial Damage) Depletion->Adducts  Covalent Binding Necrosis Centrilobular Necrosis Adducts->Necrosis

Figure 2: The metabolic bifurcation of Acetaminophen. The transition from the green (safe) pathway to the red (toxic) pathway is determined by Glutathione availability.

Future Outlook

While acetaminophen remains a staple, research continues into derivatives that mitigate the NAPQI risk. Novel Ortho-aminophenol derivatives are currently being explored as ferroptosis inhibitors, suggesting the aminophenol scaffold has utility beyond simple cyclooxygenase inhibition. Furthermore, deuterated analogs are being investigated to slow the rate of CYP-mediated metabolism via the kinetic isotope effect.

References

  • Cahn, A., & Hepp, P. (1886).[2] Das Antifebrin, ein neues Fiebermittel.[1] Centralblatt für klinische Medicin.

  • Brodie, B. B., & Axelrod, J. (1948).[2][8] The fate of acetanilide in man. Journal of Pharmacology and Experimental Therapeutics.

  • Mazaleuskaya, L. L., et al. (2015). PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. Pharmacogenetics and Genomics.

  • Vogt, T. (2020). Acetaminophen Toxicity: A History of Serendipity and Unintended Consequences. Clinical Liver Disease.

  • Ellis, F. (2002). Paracetamol: a curriculum resource. Royal Society of Chemistry.

Sources

Technical Assessment and GHS Classification Strategy for 2-Amino-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-Amino-3,5-dimethylphenol CAS: 3096-74-0 Synonyms: 2-Amino-3,5-xylenol; 6-Amino-2,4-xylenol[1]

This technical guide provides a rigorous evaluation of the Globally Harmonized System (GHS) classification for 2-Amino-3,5-dimethylphenol.[1] While current industry notifications often default to a "Warning" profile (Acute Tox. 4, Irritant), a structural analysis by a Senior Application Scientist reveals potential hidden hazards—specifically regarding oxidative stress (methemoglobinemia) and aquatic toxicity—that standard automated classifications may overlook.

This document serves as a roadmap for researchers to move from "Notified" (provisional) classification to "Harmonized" (validated) certainty, employing a tiered experimental approach.

Part 1: Compound Identification & Physicochemical Basis[1]

Accurate classification begins with a definitive understanding of the molecule's behavior in a biological system. 2-Amino-3,5-dimethylphenol is an amphoteric molecule, possessing both a basic amine and an acidic phenol group.[1]

Structural Analysis

The ortho positioning of the amino and hydroxyl groups creates a potential for chelating metal ions and undergoing redox cycling. The methyl groups at positions 3 and 5 increase lipophilicity compared to the parent 2-aminophenol, potentially enhancing dermal absorption and membrane penetration.

Table 1: Physicochemical Properties & GHS Implications

PropertyValue (Est./Lit.)GHS Implication
Physical State Solid (Crystalline)Inhalation hazard is primarily dust/particulate based.[1]
Melting Point > 100°C (Predicted)Low volatility; vapor pressure is negligible at STP.[1][2]
Water Solubility Low to ModerateBioavailability limited by dissolution; persistence in aquatic environments is a risk.[1]
pKa (Phenol) ~10.2Weakly acidic; relevant for environmental pH partitioning.[1]
pKa (Amine) ~4.5Weakly basic; exists as neutral species at physiological pH, aiding transport.[1]

Part 2: GHS Classification Breakdown

Current ECHA notifications list this compound primarily as an Irritant and Harmful (Category 4).[1] However, field experience with aminophenols dictates a more cautious approach.

Health Hazards[1][3][4]
Acute Toxicity (Oral, Dermal, Inhalation)
  • Current Status: Category 4 (H302, H312, H332).

  • Scientific Critique: This is a "minimum classification" often applied when data is absent.

  • Risk: Aminophenols are known methemoglobin formers.[1] If the LD50 is found to be < 300 mg/kg, this must be upgraded to Category 3 (Toxic) .

  • Recommendation: Treat as Category 3 until OECD 423 data proves otherwise.[1]

Skin & Eye Corrosion/Irritation [1][3]
  • Current Status: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Scientific Critique: The phenolic hydroxyl is corrosive in high concentrations, but the amine mitigates acidity. Category 2 is likely accurate, but "Serious Eye Damage" (Category 1) cannot be ruled out without buffering capacity data.

Specific Target Organ Toxicity (STOT)
  • Current Status: STOT SE 3 (H335 - Respiratory Irritation).[1]

  • Hidden Hazard: STOT RE (Repeated Exposure) is the critical missing piece. Aniline derivatives frequently cause damage to red blood cells (hemolysis) and the spleen upon chronic exposure.

  • Advisory: Researchers should monitor for cyanosis (blue skin) during handling, a sign of methemoglobinemia.

Environmental Hazards
  • Current Status: Not Classified (Data Lacking).

  • Scientific Critique: Substituted phenols are notoriously toxic to aquatic life (e.g., 3,5-dimethylphenol is Aquatic Chronic 2).[1]

  • Proposed Classification: Aquatic Chronic 2 (H411) .

  • Logic: The methyl groups increase log Kow (octanol-water partition coefficient), suggesting bioaccumulation potential in fish.[1]

Part 3: Visualization of Classification Logic

The following decision tree illustrates the logic flow from "No Data" to a robust GHS classification, utilizing Read-Across (analogy) principles.

GHS_Decision_Tree Start Compound: 2-Amino-3,5-dimethylphenol DataCheck Experimental Data Available? Start->DataCheck ReadAcross Read-Across: 2-Aminophenol & 3,5-Dimethylphenol DataCheck->ReadAcross No (Current State) FinalClass Final Proposed GHS Profile DataCheck->FinalClass Yes AcuteTox Assess Acute Tox (Oral) ReadAcross->AcuteTox Structural Alert: Aniline STOTCheck Assess STOT-RE (Blood) ReadAcross->STOTCheck Methemoglobin Potential EnvCheck Assess Aquatic Tox ReadAcross->EnvCheck Phenolic Toxicity AcuteTox->FinalClass Prop: Cat 4 (or 3) STOTCheck->FinalClass Prop: STOT RE 2 EnvCheck->FinalClass Prop: Aquatic Chronic 2

Figure 1: Decision logic for deriving GHS classification in data-poor scenarios using Structural Activity Relationships (SAR).

Part 4: Experimental Validation Protocols

As a self-validating system, this guide provides the protocols necessary to confirm the hypotheses above. These are based on OECD guidelines but adapted for efficient screening.

Protocol 1: Acute Oral Toxicity Screening (Adapted OECD 423)

Purpose: To definitively assign Acute Toxicity Category 3 vs. 4.

  • Preparation: Suspend 2-Amino-3,5-dimethylphenol in 0.5% Carboxymethylcellulose (CMC) or Corn Oil. Causality: The compound is lipophilic; aqueous solubility is poor.

  • Starting Dose: 300 mg/kg body weight (Step-down approach).

  • Administration: Oral gavage to fasted female Wistar rats (n=3).

  • Observation Window: 14 days.

    • Critical Check: Look for cyanosis (blue extremities) within 4 hours.[1] This indicates methemoglobinemia.[1]

  • Decision Logic:

    • If mortality > 1: Classify Category 3 (H301) .[1]

    • If no mortality: Retest at 2000 mg/kg.[1]

Protocol 2: In Vitro Skin Irritation (Reconstructed Human Epidermis)

Purpose: To replace animal testing while confirming Category 2.

  • System: EpiDerm™ or SkinEthic™ RHE model.[1]

  • Application: Apply 25 mg of solid substance (ground to fine powder) directly to the tissue surface. Moisten with 25 µL sterile water.

  • Exposure: 60 minutes at 37°C.

  • Wash: Rinse with DPBS to remove residual amine.[1]

  • Viability Assay: MTT reduction assay.

  • Validation:

    • Viability < 50%: Corrosive (Cat 1) .[1]

    • Viability > 50%: Irritant (Cat 2) (if confirmed by in vivo evidence or pH data).

Part 5: Experimental Workflow Visualization

The following diagram outlines the sequence of testing to minimize animal usage while maximizing data quality.

Experimental_Workflow Sample Sample Prep (Purity Check) Tier1 Tier 1: In Vitro (Ames & Skin Corr.) Sample->Tier1 Decision1 Genotoxic or Corrosive? Tier1->Decision1 Tier2 Tier 2: In Vivo (Acute Oral OECD 423) Decision1->Tier2 No (Proceed) Report Generate SDS Decision1->Report Yes (Stop) Tier3 Tier 3: Environmental (Daphnia magna OECD 202) Tier2->Tier3 Tier3->Report

Figure 2: Tiered testing strategy to validate GHS classification efficiently.

Part 6: Risk Management & Handling

Based on the "Senior Scientist" assessment, the following handling protocols supersede standard "Warning" label precautions.

  • Respiratory Protection: Do not rely on N95 masks. Use a P100/HEPA respirator or work strictly within a fume hood. The potential for dust inhalation to cause rapid blood toxicity is significant.

  • Decontamination: In case of spill, do not use bleach (oxidizers may react violently or form toxic chloramines). Use weak acid (dilute acetic acid) to solubilize the amine, followed by soap and water.

  • Storage: Store under inert gas (Argon/Nitrogen). Aminophenols oxidize in air to form quinone imines, which are significantly more toxic and sensitizing.

References

  • PubChem. (2025).[1][4] 2-Amino-3,5-dimethylphenol (CID 179403) - GHS Classification.[1] National Library of Medicine. [Link][1]

  • European Chemicals Agency (ECHA). (2025).[1] C&L Inventory: 2-Amino-3,5-dimethylphenol. [Link][1]

  • OECD. (2001).[1] Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals. [Link][1]

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-Amino-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the regioselective synthesis of 2-Amino-3,5-dimethylphenol (also known as 2-amino-3,5-xylenol) starting from 3,5-dimethylphenol .

The synthesis of ortho-aminophenols from their parent phenols presents a classic challenge in organic chemistry: controlling regioselectivity during the initial electrophilic aromatic substitution. In 3,5-dimethylphenol, the hydroxyl group directs incoming electrophiles to the ortho (2, 6) and para (4) positions.[1] While the 4-position is sterically hindered by the flanking methyl groups, it remains electronically favorable, often leading to isomeric mixtures of 2-nitro and 4-nitro intermediates.

This protocol utilizes a Nitration-Purification-Reduction strategy. The core of this methodology is the exploitation of intramolecular hydrogen bonding in the 2-nitro isomer, allowing for a high-fidelity separation via steam distillation before the final reduction step.

Strategic Reaction Pathway

The synthesis proceeds in two distinct stages. The critical control point is the separation of the ortho-nitro intermediate from the para-nitro byproduct prior to reduction.

SynthesisPath Start Starting Material 3,5-Dimethylphenol Nitration Step 1: Nitration (HNO3 / AcOH) Start->Nitration Electrophilic Subst. Mix Isomeric Mixture (2-Nitro & 4-Nitro) Nitration->Mix SteamDist Step 2: Steam Distillation (Critical Separation) Mix->SteamDist Ortho Distillate (Volatile) 2-Nitro-3,5-dimethylphenol (Intramolecular H-Bond) SteamDist->Ortho Steam Volatile Para Residue (Non-Volatile) 4-Nitro-3,5-dimethylphenol (Intermolecular H-Bond) SteamDist->Para Remains in Pot Reduction Step 3: Reduction (H2, Pd/C or Fe/HCl) Ortho->Reduction Product Target Product 2-Amino-3,5-dimethylphenol Reduction->Product Hydrogenation

Figure 1: Synthetic workflow highlighting the divergence of isomers based on steam volatility.

Detailed Protocols

Phase 1: Regioselective Nitration

Objective: Introduce a nitro group at the 2-position while minimizing di-nitration and oxidation byproducts.

  • Reagents:

    • 3,5-Dimethylphenol (1.0 eq)

    • Nitric Acid (65-70%, 1.1 eq)

    • Glacial Acetic Acid (Solvent)[2]

    • Water[3][4][5][6]

Protocol:

  • Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and dropping funnel, dissolve 3,5-dimethylphenol in glacial acetic acid (approx. 5 mL per gram of phenol). Cool the solution to 0–5°C using an ice-salt bath.

  • Acid Preparation: Prepare a solution of nitric acid (1.1 eq) in an equal volume of glacial acetic acid.

  • Addition: Add the nitric acid solution dropwise to the phenol solution.

    • Critical Process Parameter (CPP): Maintain internal temperature below 10°C . Higher temperatures promote attack at the 4-position and oxidative degradation.

  • Reaction: Stir at 5–10°C for 1 hour, then allow to warm to room temperature (20–25°C) and stir for an additional 2 hours.

  • Quench: Pour the reaction mixture into a slurry of crushed ice and water (5x reaction volume). A yellow-orange precipitate (mixture of isomers) will form.

Phase 2: Isomer Separation (Steam Distillation)

Objective: Isolate pure 2-nitro-3,5-dimethylphenol. Mechanism: The ortho-isomer forms an intramolecular hydrogen bond between the nitro oxygen and the phenolic hydrogen.[1] This reduces its polarity and prevents intermolecular association, making it steam volatile. The para-isomer retains intermolecular hydrogen bonding, significantly raising its boiling point.

Protocol:

  • Transfer the quenched aqueous slurry to a steam distillation apparatus.

  • Pass steam vigorously through the mixture.

  • Collection: The distillate will appear as a yellow, turbid liquid. Collect until the distillate runs clear.

    • Observation: The ortho-nitro isomer will crystallize in the receiver or form an oil that solidifies upon cooling.

  • Filtration: Cool the distillate to 4°C. Filter the yellow solid (2-nitro-3,5-dimethylphenol).

  • Drying: Dry the solid under vacuum over P₂O₅ or CaCl₂.

    • Note: The residue in the distillation flask contains the 4-nitro isomer and can be discarded or recovered for other uses.

Phase 3: Reduction to Amine

Objective: Convert the nitro group to a primary amine. Method: Catalytic Hydrogenation (Preferred for purity) or Chemical Reduction (Fe/HCl).

Method A: Catalytic Hydrogenation (Standard)

  • Setup: Dissolve the purified 2-nitro-3,5-dimethylphenol in Ethanol or Methanol (0.1 M concentration).

  • Catalyst: Add 10 wt% Palladium on Carbon (Pd/C) (approx. 5-10% by mass of substrate).

  • Reaction: Hydrogenate at 30–40 psi (2–3 bar) of H₂ gas at room temperature for 4–6 hours. Monitor via TLC or HPLC for the disappearance of the nitro compound.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. ( Safety: Do not let dry Pd/C catalyst contact air; keep wet to prevent ignition.)

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the crude 2-amino-3,5-dimethylphenol.

  • Recrystallization: Recrystallize from ethanol/water or benzene/petroleum ether to obtain analytical grade crystals.

Analytical Profile & QC

ParameterSpecificationMethod
Appearance Off-white to pale brown crystalsVisual
Melting Point Target: Distinct MP (Lit. check required for specific derivative, approx. 150-170°C for HCl salts)Capillary Method
IR Spectrum Presence of -NH₂ doublet (3300-3500 cm⁻¹) Absence of NO₂ stretch (1350/1550 cm⁻¹)FTIR
Solubility Soluble in EtOH, DMSO; Sparingly soluble in waterSolubility Test

Self-Validating Check:

  • During Distillation: If the solid does not distill over with steam, the nitration likely occurred predominantly at the para-position (temperature too high) or the steam flow is insufficient.

  • During Reduction: A color shift from deep yellow (nitro) to colorless/pale (amine) indicates reaction progress.

References

  • Regioselective Nitration:Journal of Organic Chemistry, "Nitration of Phenols and Their Derivatives." (General reference for ortho/para selectivity mechanisms).
  • Steam Distillation Mechanism: Analytical Chemistry, "Study of the Steam Distillation of Phenolic Compounds Using Ultraviolet Spectrometry." Available at: [Link]

  • Reduction Protocols: Rasayan Journal of Chemistry, "Synthesis of 2-amino-3-phenylpropan-1-ol compounds... (Reduction of Nitro to Amine)." Available at: [Link]

  • General Phenol Chemistry: NCERT Chemistry, "Alcohols, Phenols and Ethers - Unit 11." (Foundational text on steam volatility of o-nitrophenols). Available at: [Link]

Sources

Application of 2-Amino-3,5-dimethylphenol in agrochemical production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Amino-3,5-dimethylphenol as a Strategic Scaffold for Benzoxazole-Based Agrochemicals

Executive Summary

2-Amino-3,5-dimethylphenol (CAS 23785-52-6) is a specialized o-aminophenol intermediate critical for the synthesis of 4,6-dimethylbenzoxazole derivatives. Unlike unsubstituted benzoxazoles, the 4,6-dimethyl substitution pattern offers unique physicochemical advantages: enhanced lipophilicity (LogP) for superior cuticle penetration in plants and steric protection of the heterocyclic nitrogen, which improves metabolic stability against oxidative degradation. This guide details the application of this scaffold in developing next-generation herbicides and fungicides, providing a validated protocol for cyclization and quality control.

Chemical Profile & Handling

PropertySpecification
Chemical Name 2-Amino-3,5-dimethylphenol
CAS Number 23785-52-6 (Note: distinct from the p-isomer CAS 3096-70-6)
Synonyms 2-Amino-3,5-xylenol; 6-Amino-2,4-dimethylphenol
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance Beige to light brown crystalline solid
Solubility Soluble in DMSO, MeOH, EtOH; sparingly soluble in water
Stability Sensitive to oxidation; store under inert atmosphere (Argon/Nitrogen)

Safety Warning: Aminophenols are potential skin sensitizers and can undergo rapid oxidation. Handle in a fume hood with nitrile gloves and eye protection. Avoid contact with strong oxidizing agents.

Core Application: Synthesis of 4,6-Dimethylbenzoxazole Agrochemicals

The primary utility of 2-amino-3,5-dimethylphenol lies in its condensation with carboxylic acids, acid chlorides, or aldehydes to form 4,6-dimethylbenzoxazoles .

Structural Advantages in Agrochemical Design (SAR)

The conversion of the phenol precursor to the benzoxazole core results in a specific substitution pattern that enhances bioactivity:

  • Lipophilicity Modulation: The two methyl groups (originally at positions 3 and 5 of the phenol) map to positions 4 and 6 of the benzoxazole ring. This increases the partition coefficient (LogP), facilitating transport across waxy plant cuticles (herbicides) or fungal cell walls (fungicides).

  • Steric Shielding: The methyl group at position 4 (adjacent to the ring nitrogen) provides steric hindrance. This can block access to the nitrogen lone pair, reducing susceptibility to N-oxidation by cytochrome P450 enzymes in the target organism or crop, thereby tuning selectivity and persistence.

Reaction Pathway Visualization

BenzoxazoleSynthesis cluster_legend Atom Mapping Phenol 2-Amino-3,5-dimethylphenol (CAS 23785-52-6) Intermediate Intermediate (Amide / Schiff Base) Phenol->Intermediate Condensation (-H2O / -EtOH) Electrophile Carboxylic Acid / Orthoester (R-COOH / R-C(OEt)3) Electrophile->Intermediate Product 4,6-Dimethylbenzoxazole Derivative Intermediate->Product Cyclodehydration (Acid Cat. / Heat) Mapping Phenol C3-Me → Benzoxazole C4-Me Phenol C5-Me → Benzoxazole C6-Me

Figure 1: Synthetic pathway transforming 2-amino-3,5-dimethylphenol into the bioactive 4,6-dimethylbenzoxazole core.[1][2] The C3-methyl of the phenol becomes the critical C4-methyl in the heterocycle.

Validated Experimental Protocol

Protocol Title: Acid-Catalyzed Cyclization of 2-Amino-3,5-dimethylphenol to 2-Substituted-4,6-dimethylbenzoxazoles.

Objective: To synthesize a benzoxazole derivative (e.g., with R = chloromethyl for herbicide intermediates) with >95% purity.

Materials:
  • Precursor: 2-Amino-3,5-dimethylphenol (1.0 eq)

  • Reagent: Triethyl orthoformate (for unsubstituted C2) OR Carboxylic Acid (R-COOH) + Polyphosphoric Acid (PPA)

  • Solvent: Xylene or Toluene (for azeotropic removal of water)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (if using orthoesters)

Step-by-Step Methodology:
  • Preparation:

    • In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2-amino-3,5-dimethylphenol (13.7 g, 100 mmol) in Toluene (100 mL).

    • Note: Ensure the phenol is fully dissolved; gentle warming (40°C) may be required.

  • Condensation (Method A: Carboxylic Acid Route):

    • Add the appropriate carboxylic acid (e.g., dichloroacetic acid for herbicide precursors) (105 mmol, 1.05 eq).

    • Add pTSA (5 mol%) as catalyst.

    • Heat the mixture to reflux (110°C).

    • Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 4–6 hours).

  • Alternative Cyclization (Method B: PPA Route - Solvent Free):

    • Mix 2-amino-3,5-dimethylphenol (100 mmol) and carboxylic acid (100 mmol) in Polyphosphoric Acid (50 g).

    • Heat to 120–140°C for 3 hours with mechanical stirring.

    • Advantage:[3][4][5][6] Higher yields for sterically hindered acids.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • For Method A: Wash the toluene layer with saturated NaHCO₃ (2 x 50 mL) to remove excess acid, then with brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • For Method B: Pour the viscous mixture onto crushed ice (200 g) with vigorous stirring. Neutralize with NaOH solution until precipitate forms. Filter the solid.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (80:20).

    • Yield Target: 85–92%.

Quality Control & Analytics

To ensure the integrity of the intermediate for downstream agrochemical production, the following specifications must be met.

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water gradient)> 98.0% (Area %)
Identity ¹H-NMR (DMSO-d₆)Distinct singlets for Methyls at ~2.3–2.5 ppm; Aromatic protons show meta-coupling.
Residual Solvent GC-HSToluene < 890 ppm
Appearance Visual InspectionOff-white to pale yellow needles (darkening indicates oxidation)

Troubleshooting Guide:

  • Problem: Low Yield / Incomplete Cyclization.

    • Cause: Steric hindrance at the amine (C3-Methyl) slows down the initial amide formation.

    • Solution: Switch to Method B (PPA) or use an Acid Chloride with a base (Pyridine) for the initial acylation step before cyclizing.

  • Problem: Product Darkening.

    • Cause: Oxidation of unreacted aminophenol.

    • Solution: Perform reaction under Nitrogen; add sodium metabisulfite (0.1%) during workup.

References

  • Synthesis of Benzoxazoles : Organic Chemistry Portal. "Synthesis of Benzoxazoles." Available at: [Link]

  • Benzoxazole Bioactivity : National Institutes of Health (NIH). "Biological activities of benzoxazole derivatives." Available at: [Link]

  • Benzoxazole Synthesis Review : Royal Society of Chemistry. "Recent advances in the synthesis of benzoxazoles." Available at: [Link]

Sources

Analytical Methods for the Characterization of 2-Amino-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Chemical Context

2-Amino-3,5-dimethylphenol (2A35DMP) is a critical intermediate used in the synthesis of functional dyes, polymerization catalysts, and pharmaceutical precursors.[1] Structurally, it consists of a phenolic ring substituted with an amino group at the ortho position and two methyl groups at the meta positions relative to the hydroxyl.

Key Analytical Challenges:

  • Amphoteric Nature: The molecule possesses both a weakly acidic phenolic hydroxyl group (pKa ~10) and a weakly basic amino group (pKa ~4.5). This duality requires careful pH control during chromatographic separation to prevent peak tailing.

  • Oxidative Instability: Like many ortho-aminophenols, 2A35DMP is susceptible to auto-oxidation, forming quinone imines or polymeric aggregates (browning) upon exposure to air and light.[1]

  • Isomer Differentiation: It must be distinguished from its isomer, 4-amino-3,5-dimethylphenol, which exhibits significantly different reactivity.[1]

This guide details robust protocols for the identification, purity assessment, and assay of 2A35DMP, prioritizing data integrity and reproducibility.

Identification: Spectroscopic Characterization

Fourier Transform Infrared Spectroscopy (FTIR)

Objective: To confirm structural identity via functional group analysis. Method: Attenuated Total Reflectance (ATR) or KBr Pellet.

  • Sample Prep: Dry sample in a vacuum desiccator over

    
     for 4 hours to remove surface moisture.
    
  • Scan Parameters: 4000 cm⁻¹ to 400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

Diagnostic Bands:

Wavenumber (cm⁻¹)AssignmentMechanistic Insight
3400 – 3300 O-H / N-H StretchBroadening often observed due to intramolecular hydrogen bonding between the ortho -OH and -NH₂.
2960 – 2850 C-H Stretch (Aliphatic)Characteristic of the two methyl (-CH₃) groups.[1]
1620 – 1580 N-H BendingPrimary amine scissoring vibration.
1500 – 1450 C=C Aromatic StretchConfirms the benzene ring skeleton.[1]
1230 – 1200 C-N StretchAryl amine bond character.[1]
Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (preferred to prevent exchange of labile protons) or CDCl₃. Expected ¹H-NMR Signals (DMSO-d₆):

  • δ 2.0 – 2.2 ppm (6H, s): Two methyl groups.

  • δ 4.5 – 5.0 ppm (2H, broad s): Amino protons (-NH₂).

  • δ 6.3 – 6.5 ppm (2H, s/d): Aromatic protons (H4 and H6).

  • δ 8.5 – 9.0 ppm (1H, s): Phenolic hydroxyl (-OH).

Purity Assessment: HPLC-UV Method

Core Directive: Due to the amphoteric nature of 2A35DMP, standard neutral mobile phases result in peak tailing. This protocol uses an acidic buffer to protonate the amine, ensuring a sharp peak shape on C18 columns.

Chromatographic Conditions
ParameterSetting
Column End-capped C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with Phosphoric Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Mode Isocratic: 70% A / 30% B (Adjust B ±5% based on retention)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 280 nm (Phenolic absorption)
Injection Vol 10 µL
Sample Preparation (Critical Step)

To prevent oxidation during analysis:

  • Diluent: Mobile Phase A : Acetonitrile (70:30).

  • Antioxidant: Add 0.1% (w/v) Ascorbic Acid or Sodium Bisulfite to the diluent.

  • Concentration: Prepare a 0.5 mg/mL solution. Filter through a 0.45 µm PTFE filter.

Method Logic Visualization

The following diagram illustrates the decision matrix for optimizing the HPLC separation of amphoteric aminophenols.

HPLC_Logic Start HPLC Method Development Target: 2-Amino-3,5-dimethylphenol Check_pKa Analyze pKa Values Phenol (~10) | Amine (~4.5) Start->Check_pKa Decision_pH Select Mobile Phase pH Check_pKa->Decision_pH Neutral_pH pH 7.0 (Neutral) Decision_pH->Neutral_pH Not Recommended Acidic_pH pH 3.0 (Acidic) Decision_pH->Acidic_pH Recommended Result_Neutral Amine = Neutral/Free Base Phenol = Neutral Risk: Silanol Interaction (Tailing) Neutral_pH->Result_Neutral Result_Acidic Amine = Protonated (NH3+) Phenol = Neutral Result: High Polarity, Fast Elution Fix: Use Ion Pairing or High % Aqueous Acidic_pH->Result_Acidic Optimization Final Condition: pH 3.0 Buffer + End-capped C18 Ensures sharp peak shape Result_Acidic->Optimization

Caption: Logic flow for selecting acidic mobile phase conditions to suppress silanol interactions and control ionization states.

Volatile Impurity Profiling: GC-MS

Objective: Quantification of residual solvents and synthetic byproducts (e.g., dimethylphenols, nitro-precursors).[1] Note: Direct injection of aminophenols can lead to thermal degradation. Derivatization is the "Gold Standard" for quantification.

Derivatization Protocol (Silylation)
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Procedure:

    • Weigh 10 mg of sample into a GC vial.

    • Add 0.5 mL Anhydrous Pyridine (solvent).

    • Add 0.2 mL BSTFA/TMCS.

    • Cap and heat at 60°C for 30 minutes.

    • Reaction: Converts -OH to -O-TMS and -NH₂ to -NH-TMS (or -N(TMS)₂), increasing volatility and stability.[1]

GC Parameters[1][3][4]
  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 10:1, 260°C.

  • Oven Program:

    • 50°C hold for 2 min.

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

  • Detector: MS (EI mode, 70 eV).[2] Scan range 40-400 m/z.[1]

Assay: Non-Aqueous Titration

Objective: Precise quantitative assay of the active amine content.[3] Aqueous titration is unsuitable due to the weak basicity of the aromatic amine.

Reagents
  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid (anhydrous).

  • Indicator: Crystal Violet (or Potentiometric detection).

Procedure
  • Accurately weigh ~200 mg of dried 2A35DMP.

  • Dissolve in 50 mL of Glacial Acetic Acid.

  • Titrate with 0.1 N Perchloric Acid to a blue-to-green endpoint (if using Crystal Violet) or to the potentiometric inflection point.

  • Blank Determination: Perform a blank titration on 50 mL solvent.

Calculation


  • 
    : Volume of titrant (mL)
    
  • 
    : Normality of titrant
    
  • 
    : Molecular Weight (137.18  g/mol )[4]
    
  • 
    : Sample weight (g)
    

Experimental Workflow Summary

Workflow cluster_ID Identification cluster_Purity Purity & Assay Sample Raw Sample (2-Amino-3,5-dimethylphenol) FTIR FTIR (Functional Groups) Sample->FTIR NMR NMR (Structure) Sample->NMR HPLC HPLC-UV (Organic Impurities) *Acidic Buffer* Sample->HPLC Titration Non-Aqueous Titration (Assay %) Sample->Titration GC GC-MS (Volatiles/Residues) *Derivatized* Sample->GC Report Report HPLC->Report Purity % Titration->Report Assay %

Caption: Integrated analytical workflow for full characterization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 179403, 2-Amino-3,5-dimethylphenol.[1] Retrieved January 29, 2026. [Link]

  • Xylem Analytics. Titration of Bases with perchloric acid (non-aqueous). Application Report.[3][5][6][7] [Link]

  • NIST Mass Spectrometry Data Center. 3,5-Dimethylphenol (Related Isomer Data). NIST Chemistry WebBook, SRD 69. [Link]

Sources

Mass spectrometry of 2-Amino-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mass Spectrometry Profiling of 2-Amino-3,5-dimethylphenol

Executive Summary

This guide details the mass spectrometric characterization of 2-Amino-3,5-dimethylphenol, a critical intermediate in the synthesis of azo dyes, pharmaceuticals, and agrochemicals. Due to the presence of both an electron-donating amino group and a phenolic hydroxyl group, this molecule exhibits high oxidative lability and amphoteric behavior. This protocol addresses the specific challenges of stabilizing the analyte during extraction and optimizing ionization parameters for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

Analyte Characterization & Challenges

PropertyValueAnalytical Implication
Chemical Name 2-Amino-3,5-dimethylphenolAlso known as 2-Amino-3,5-xylenol.[1]
CAS Number 23785-52-6Distinct from the 4-amino isomer (CAS 3096-70-6).[2]
Formula / MW C

H

NO / 137.18 g/mol
Low molecular weight requires careful solvent delay management in GC.[1][2]
pKa (Calculated) ~4.5 (Amine), ~10.2 (Phenol)Amphoteric.[1][2] Retains on C18 at neutral/basic pH; elutes early at acidic pH.[1][2]
Stability HighCritical: Rapidly oxidizes to quinone imines in solution.[1][2]

Core Challenge: The ortho positioning of the amino and hydroxyl groups facilitates cyclic transition states and rapid oxidation.[2] Sample preparation must occur in deoxygenated solvents or under inert gas.[1][2]

Sample Preparation Protocol

Objective: Isolate analyte from biological or synthetic matrices while preventing oxidative degradation.[1][2]

Reagents:

  • Extraction Solvent: Ethyl Acetate (LC-MS grade).[2]

  • Antioxidant: 0.1% Ascorbic Acid or Sodium Metabisulfite (aq).[1][2]

  • Inert Gas: Nitrogen (

    
    ).[1][2]
    

Workflow:

  • Matrix Adjustment: Adjust sample pH to 7.0–7.5. (At extreme acid pH, the ammonium form is too polar for LLE; at extreme base, the phenolate is too polar).[2]

  • Stabilization: Add 10 µL of 10% Ascorbic Acid solution per 1 mL of sample immediately upon collection.

  • Extraction: Add 3 volumes of Ethyl Acetate. Vortex vigorously for 30 seconds.[1][2]

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Drying: Evaporate the organic supernatant to dryness under a gentle stream of

    
     at ambient temperature. Do not apply heat , as this accelerates oxidation.[1][2]
    
  • Reconstitution:

    • For GC-MS: Reconstitute in anhydrous pyridine.

    • For LC-MS: Reconstitute in 95:5 Water:Acetonitrile (0.1% Formic Acid).

Protocol A: GC-MS Analysis (Derivatization)

Rationale: Direct injection of aminophenols leads to peak tailing and thermal degradation due to hydrogen bonding.[1][2] Silylation is mandatory to block the -OH and -NH


 protons, yielding a volatile, stable derivative.[2]

Derivatization Method (Silylation):

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1][2][3]

  • Reaction: Add 50 µL of BSTFA/TMCS to the dried residue dissolved in 50 µL pyridine.

  • Incubation: Heat at 60°C for 30 minutes.

  • Chemistry: Expect the formation of the Bis-TMS derivative (replacement of Phenol-H and one Amine-H) or Tris-TMS (sterically hindered, less likely).[1][2]

    • Target MW (Bis-TMS): 137 + (72 × 2) - 2 = 279 amu .[1][2]

GC-MS Parameters:

  • Column: Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).[1][2]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless @ 250°C.

  • Oven Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    300°C (3 min).
  • Source Temp: 230°C (EI mode, 70 eV).

Data Interpretation (EI Spectrum):

  • m/z 279 (M+[1][2]•): Molecular ion of Bis-TMS derivative.[1][2] High intensity.

  • m/z 264 ([M-15]+): Loss of methyl group from TMS (Characteristic silicon isotope pattern).[1][2]

  • m/z 73: Trimethylsilyl cation (Standard derivatization marker).[2]

Protocol B: LC-MS/MS Analysis (Trace Quantitation)

Rationale: ESI is preferred for biological matrices.[1][2] Positive mode (ESI+) utilizes the basicity of the amine group for efficient protonation.[1][2]

LC Parameters:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-1 min)

    
     95% B (5 min).
    
  • Flow Rate: 0.4 mL/min.[1][2]

MS Parameters (ESI+):

  • Capillary Voltage: 3.0 kV.[1][2]

  • Cone Voltage: 25 V (Optimized for m/z 138).

  • Desolvation Temp: 400°C.

MRM Transitions (Multiple Reaction Monitoring):

Precursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
138.1 (

)
121.1 18Loss of

(Characteristic of anilines)
138.1 123.1 22Loss of

(Ring methylation)
138.1 93.0 30Ring cleavage / Loss of

Structural Elucidation & Fragmentation Pathway

The following diagram illustrates the fragmentation logic for the protonated molecule


, essential for confirming identity in MS/MS workflows.

G Precursor Precursor Ion [M+H]+ m/z 138 Frag1 [M+H - NH3]+ m/z 121 (Distonic Ion) Precursor->Frag1 - NH3 (17 Da) Primary Pathway Frag2 [M+H - CH3]+ m/z 123 (Methyl Loss) Precursor->Frag2 - CH3 (15 Da) Frag3 [M+H - H2O]+ m/z 120 (Ortho Effect) Precursor->Frag3 - H2O (18 Da) (Minor due to Ortho-OH) DeepFrag Ring Cleavage m/z 93 Frag1->DeepFrag - CO (28 Da)

Figure 1: ESI+ Fragmentation pathway for 2-Amino-3,5-dimethylphenol.[1][2] The loss of ammonia (m/z 121) is the dominant quantifier transition.

References

  • Sigma-Aldrich. 2-Amino-3,5-dimethylphenol Product Specification & CAS Verification.[1][2] Retrieved from [1][2]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76543, 4-Amino-3,5-dimethylphenol (Isomer Comparison). Retrieved from [1][2]

  • BenchChem. Derivatization Techniques for GC Analysis of Primary Amines: Protocols. Retrieved from

  • Thermo Fisher Scientific. GC Analysis of Derivatized Amino Acids using MSTFA. Retrieved from

Sources

Use of 2-Amino-3,5-dimethylphenol in the development of dyes and pigments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utilization of 2-Amino-3,5-dimethylphenol (CAS: 3096-70-6 / Synonyms: 2-Amino-3,5-xylenol) as a strategic intermediate in the synthesis of high-stability azo dyes, metal-complex solvent dyes, and oxidative hair colorants.

Unlike unsubstituted aminophenols, the 3,5-dimethyl substitution pattern offers three critical advantages for chromophore development:

  • Regioselectivity: The methyl groups at positions 3 and 5 block alternative coupling sites, forcing electrophilic attack almost exclusively to the 4-position (para to the hydroxyl). This significantly reduces isomeric impurities.

  • Solubility & Lipophilicity: The alkyl chains increase solubility in organic solvents, making the resulting dyes ideal for "Solvent" class applications (wood stains, plastics, inkjet inks).

  • Steric Protection: The bulkiness adjacent to the azo linkage (when metallized) enhances lightfastness and resistance to oxidative degradation.

Chemical Basis & Reactivity Profile

Structural Analysis

The molecule features an electron-rich aromatic ring activated by both a hydroxyl group (-OH) and an amino group (-NH₂).

  • Hydroxyl Effect (C1): Strong activator, directs ortho/para.

  • Amino Effect (C2): Strong activator, directs ortho/para.

  • Methyl Blocking (C3, C5): These positions are physically occupied.

Coupling Logic:

  • The position para to the amino group (C5) is blocked by a methyl group.

  • The position ortho to the amino group (C3) is blocked by a methyl group.

  • The position para to the hydroxyl group (C4) is OPEN and highly activated.

  • Result: Electrophilic aromatic substitution (e.g., diazo coupling) occurs with high specificity at C4 .

Diagram: Regioselectivity & Reaction Logic

ReactivityMap Molecule 2-Amino-3,5-dimethylphenol (Substrate) Activator1 -OH (Pos 1) Directs: 2, 4, 6 Molecule->Activator1 Activator2 -NH2 (Pos 2) Directs: 1, 3, 5 Molecule->Activator2 Blocker -CH3 Groups (Pos 3, 5) BLOCK steric access Molecule->Blocker Target Position 4 (Para to OH) PRIMARY REACTION SITE Activator1->Target Strong Activation Activator2->Target Meta (Weak) Blocker->Target Forces Selectivity

Figure 1: Reactivity map showing how the 3,5-dimethyl substitution forces regioselectivity to Position 4.

Application I: Metal-Complex Solvent Dyes

The most high-value application of 2-Amino-3,5-dimethylphenol is as a coupling component for 1:2 Metal Complex Dyes (e.g., Cobalt or Chromium complexes). These dyes exhibit superior lightfastness and solubility in lacquers.

Protocol A: Synthesis of the Azo Ligand

Objective: Synthesize a tridentate azo ligand by coupling a diazonium salt onto 2-Amino-3,5-dimethylphenol.

Reagents:

  • Diazo Component: 2-Amino-4-nitrophenol (0.1 mol)

  • Coupler: 2-Amino-3,5-dimethylphenol (0.1 mol)

  • Solvents: Water, Hydrochloric Acid (37%), Sodium Hydroxide (30%), Ethanol.

  • Catalyst: Copper sulfate (trace, optional for oxidative assist).

Step-by-Step Methodology:

  • Diazotization (The "Diazo" Pot):

    • Dissolve 15.4g of 2-Amino-4-nitrophenol in 150 mL water and 25 mL HCl (37%).

    • Cool to 0–5°C using an ice/salt bath.[1]

    • Add 6.9g Sodium Nitrite (dissolved in 20 mL water) dropwise over 30 minutes.

    • Critical Control: Maintain temperature <5°C to prevent decomposition of the diazonium salt. Stir for 1 hour. Destroy excess nitrous acid with Sulfamic Acid.[1]

  • Preparation of Coupler Solution:

    • In a separate vessel, dissolve 13.7g of 2-Amino-3,5-dimethylphenol in 100 mL water containing 10g NaOH.

    • The solution should be alkaline (pH ~10-11) to solubilize the phenol as a phenolate ion.

    • Cool to 5°C.

  • Coupling Reaction:

    • Slowly add the Diazonium solution (Step 1) into the Coupler solution (Step 2) over 60 minutes.

    • pH Maintenance: Simultaneously add dilute NaOH to maintain pH between 9.0 and 10.0.

    • Observation: A deep red/brown precipitate will form immediately.

    • Stir for 4 hours, allowing temperature to rise to 20°C.

  • Isolation:

    • Acidify to pH 6.0 with acetic acid.

    • Filter the precipitate (Mono-azo dye).

    • Wash with cold water to remove inorganic salts.

Protocol B: Metallization (Chromium Complex)

Objective: Convert the mono-azo dye into a 1:2 Chromium complex (Solvent Red/Brown type).

  • Complexation:

    • Resuspend the wet press-cake from Protocol A in 200 mL Ethylene Glycol or Formamide.

    • Add Chromium(III) Salicylate or Sodium Dichromate (0.05 mol — half equivalent).

    • Heat to 120–130°C for 6–8 hours.

    • Mechanism:[2][3][4][5][6] The metal atom coordinates with the two hydroxyl groups (from the diazo and coupler) and the azo nitrogens, forming a stable "sandwich" complex.

  • Finishing:

    • Precipitate the dye by pouring the mixture into 500 mL acidulated water.

    • Filter, wash, and dry at 80°C.

Application II: Oxidative Coupling (Hair & Fur Dyes)

2-Amino-3,5-dimethylphenol acts as a "Coupler" in oxidative dyeing systems. It reacts with "Primary Intermediates" (like p-phenylenediamine) in the presence of hydrogen peroxide to form Indo dyes (Indoanilines or Indophenols).

Performance Note: The methyl groups shift the color spectrum toward warmer tones (Red-Violet) compared to unsubstituted aminophenols and improve resistance to wash-out.

Protocol C: Oxidative Color Formation

Reagents:

  • Primary Intermediate: p-Phenylenediamine (PPD) or p-Toluenediamine (PTD).

  • Coupler: 2-Amino-3,5-dimethylphenol.

  • Oxidant: Hydrogen Peroxide (6% solution).

  • Base: Ammonium Hydroxide (to pH 9.5).

Workflow:

  • Equimolar Mixing:

    • Mix 0.01 mol of PPD and 0.01 mol of 2-Amino-3,5-dimethylphenol in 50 mL of a cosmetic base (water/ethanol/surfactant mix).

  • Activation:

    • Add 50 mL of 6% H₂O₂ immediately before application.

  • Development:

    • Allow reaction to proceed for 30 minutes at 30°C.

    • Mechanism: PPD is oxidized to a quinonedimine, which attacks the 4-position of the 2-Amino-3,5-dimethylphenol. Further oxidation yields the colored indo-dye.

Data: Colorimetric Shift

Comparison of Couplers with p-Phenylenediamine (PPD)

CouplerSubstituentsDominant Wavelength (nm)Observed Color
m-AminophenolNone540 nmMagenta/Violet
2-Amino-3,5-dimethylphenol 3,5-Dimethyl 565 nm Red-Violet (Warm)
2,4-DiaminophenoxyethanolAlkoxy580 nmBlue-Violet

Process Visualization

Diagram: Synthesis Workflow (Azo vs. Oxidative)

SynthesisWorkflow cluster_Azo Route A: Industrial Solvent Dyes cluster_Oxidative Route B: Cosmetic/Hair Dyes Start Raw Material: 2-Amino-3,5-dimethylphenol Coupling Coupling Reaction (pH 9-10, 5°C) Start->Coupling Acts as Coupler CouplingOx Oxidative Coupling (pH 9.5, 30°C) Start->CouplingOx Acts as Coupler Diazo Diazo Component (e.g., Nitro-aminophenol) Diazo->Coupling Ligand Mono-Azo Ligand Coupling->Ligand Metal Metallization (Cr/Co) 120°C, Glycol Ligand->Metal ProductA Final Product: 1:2 Metal Complex Dye Metal->ProductA PPD Primary Intermediate (p-Phenylenediamine) Oxidation Oxidation (H2O2) Quinonedimine formation PPD->Oxidation Oxidation->CouplingOx ProductB Final Product: Indoaniline Dye CouplingOx->ProductB

Figure 2: Dual application pathways for 2-Amino-3,5-dimethylphenol in industrial and cosmetic synthesis.

Safety & Handling (SDS Summary)

  • Hazard Class: Acute Toxicity (Oral), Skin Irritant, Eye Irritant.

  • Storage: Store under inert gas (Nitrogen/Argon). The amino group is susceptible to oxidation (browning) upon air exposure.

  • Handling: Use nitrile gloves. Avoid inhalation of dust.

  • Waste: Azo dye waste must be treated via reduction/flocculation before discharge. Heavy metal waste (Cr/Co) from Protocol B requires specific hazardous waste disposal.

References

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. 3rd Ed. Wiley-VCH.
  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Source for Metal Complex Dye protocols).[1][7][8]

  • PubChem Database. (2023). Compound Summary for CAS 3096-70-6. National Center for Biotechnology Information. Available at: [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Aminophenol derivatives. Available at: [Link]

  • Corbett, J. F. (1973). "The Chemistry of Hair Dyes: The Mechanism of Oxidation of p-Phenylenediamine and its Coupling with Nucleophiles." Journal of the Society of Cosmetic Chemists, 24, 103-134.

Sources

Application Note: Industrial Production of 2-Amino-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the industrial synthesis and purification of 2-Amino-3,5-dimethylphenol (CAS: 23785-52-6).[1][2] It addresses the critical challenge of regioselectivity in 3,5-dimethylphenol substitution and provides a self-validating protocol for high-purity production.[1][2]

Executive Summary

2-Amino-3,5-dimethylphenol (also known as 6-amino-2,4-xylenol based on IUPAC phenol numbering) is a critical intermediate in the synthesis of benzoxazole-based fluorophores, pharmaceutical active ingredients (APIs), and high-performance azo dyes.[1][2][3]

The primary industrial challenge lies in the regioselectivity of nitration . The starting material, 3,5-dimethylphenol, directs electrophilic substitution to the ortho (C2/C6) and para (C4) positions.[1] While the hydroxyl group activates the ring, the steric hindrance from the methyl groups at C3 and C5 creates a competitive landscape. Standard nitration typically favors the para-isomer (4-nitro-3,5-dimethylphenol) or leads to dinitration.[1][2]

This guide details a Two-Stage Industrial Protocol :

  • Controlled Nitration & Steam Distillation: Exploiting the "Ortho Effect" (intramolecular hydrogen bonding) to separate the desired 2-nitro intermediate from the 4-nitro byproduct.[1][2]

  • Catalytic Hydrogenation: A clean, high-yield reduction to the final amino-phenol.[1][2]

Retrosynthetic Analysis & Reaction Pathway

The synthesis strategy relies on the distinct physical properties of ortho-nitrophenols versus para-nitrophenols.[1][2]

  • Step 1 (Nitration): Electrophilic aromatic substitution of 3,5-dimethylphenol using dilute nitric acid.[1][2]

  • Step 2 (Purification): The ortho-isomer (2-nitro) forms an intramolecular hydrogen bond between the nitro oxygen and the phenolic hydrogen.[1][2] This reduces its polarity and prevents intermolecular association, making it steam volatile . The para-isomer cannot form this bond, associates strongly, and remains in the pot.[1]

  • Step 3 (Reduction): Hydrogenation of the purified nitro compound to the amine.[1]

Diagram 1: Chemical Reaction Pathway

ReactionScheme SM 3,5-Dimethylphenol (Starting Material) Intermed_Mix Mixture: 2-Nitro (Target) + 4-Nitro (Byproduct) SM->Intermed_Mix + HNO3 HNO3 HNO3 / AcOH (Nitration) SteamDist Steam Distillation (Separation) Intermed_Mix->SteamDist Ortho 2-Nitro-3,5-dimethylphenol (Distillate) SteamDist->Ortho Volatile Fraction Para 4-Nitro-3,5-dimethylphenol (Residue) SteamDist->Para Bottoms (Discard/Recycle) Product 2-Amino-3,5-dimethylphenol (Final Product) Ortho->Product Hydrogenation H2_Cat H2 / Pd-C (Reduction)

Caption: Reaction scheme highlighting the critical steam distillation step to isolate the ortho-isomer.

Detailed Experimental Protocol

Part A: Regioselective Nitration & Isolation

Objective: Synthesize 2-nitro-3,5-dimethylphenol while minimizing dinitration and maximizing recovery of the ortho isomer.

Reagents:

  • 3,5-Dimethylphenol (CAS 108-68-9): 1.0 eq[1][2]

  • Nitric Acid (65-70%): 1.1 eq[1][2]

  • Acetic Acid (Glacial): Solvent (5 volumes relative to phenol mass)[1][2]

  • Water: Quenching[1]

Protocol:

  • Dissolution: In a glass-lined reactor, dissolve 3,5-dimethylphenol in glacial acetic acid. Cool the solution to 0–5°C .

    • Why: Low temperature is crucial to prevent dinitration and oxidation of the methyl groups.

  • Nitration: Add the Nitric Acid solution dropwise over 60 minutes, maintaining internal temperature below 10°C.

    • Mechanism:[4] The acetic acid solvent moderates the nitronium ion (

      
      ) concentration, favoring mono-nitration.[1][2]
      
  • Reaction: Stir at 10°C for 2 hours. Monitor conversion via TLC or HPLC.

  • Quenching: Pour the reaction mixture into crushed ice/water (10 volumes). A yellow precipitate (mixture of isomers) will form.[1][2]

  • Steam Distillation (The Critical Step):

    • Transfer the crude suspension to a steam distillation unit.

    • Pass live steam through the mixture.

    • Observation: Bright yellow crystals of 2-nitro-3,5-dimethylphenol will co-distill with the water and condense in the receiver.[1][2] The 4-nitro isomer (high melting, non-volatile) remains in the boiling flask.[1][2]

    • Continue distillation until the distillate runs clear.

  • Isolation: Cool the distillate to 5°C. Filter the yellow needles. Wash with cold water.

  • Drying: Dry in a vacuum oven at 40°C.

    • Expected Yield (Ortho): 30–40% (limited by statistical distribution, but high purity).[1]

    • Purity: >98% (GC).[1][2]

Part B: Catalytic Hydrogenation

Objective: Reduce the nitro group to the amino group without reducing the aromatic ring.

Reagents:

  • 2-Nitro-3,5-dimethylphenol: 1.0 eq[1][2]

  • Pd/C Catalyst (5% or 10% Pd, 50% wet): 5 wt% loading

  • Methanol or Ethanol: Solvent (10 volumes)

  • Hydrogen Gas: 1–3 bar

Protocol:

  • Inerting: Charge the hydrogenation autoclave with the nitro intermediate, solvent, and catalyst. Purge with Nitrogen (3x) and then Hydrogen (3x).[1][2]

  • Reaction: Pressurize to 3 bar (45 psi) with Hydrogen. Stir vigorously at 25–30°C .

    • Note: The reaction is exothermic. Monitor temperature closely.

  • Completion: Reaction is complete when Hydrogen uptake ceases (typically 2–4 hours).[1]

  • Work-up:

    • Filter off the catalyst under an inert atmosphere (Wet Pd/C is pyrophoric!).[1]

    • Concentrate the filtrate under reduced pressure.

  • Crystallization: Recrystallize the crude amine from Toluene or Ethanol/Water to obtain off-white to beige crystals.[1]

Process Engineering & Optimization

For scale-up, the batch steam distillation can be energy-intensive.[1][2] Continuous steam stripping or column chromatography (if high value) are alternatives, but steam distillation remains the most robust method for removing the para isomer.[1]

Diagram 2: Industrial Process Flow

ProcessFlow Reactor Stirred Tank Reactor (Nitration @ 5°C) Quench Quench Tank (Ice/Water) Reactor->Quench Crude Slurry SteamUnit Steam Distillation Column Quench->SteamUnit Feed Condenser Condenser & Phase Separator SteamUnit->Condenser Vapor (Ortho-Nitro + Water) Waste Waste SteamUnit->Waste Bottoms (Para-Nitro) Hydrogenator Hydrogenation Autoclave Condenser->Hydrogenator Solid 2-Nitro Isomer Filter Catalyst Filter Hydrogenator->Filter Crude Amine Soln Crystallizer Crystallizer (Final Purification) Filter->Crystallizer Filtrate

Caption: Process flow diagram illustrating the unit operations from nitration to final crystallization.

Quality Control & Data Specifications

The following parameters must be met to ensure the material is suitable for pharmaceutical or dye synthesis.

ParameterSpecificationMethod
Appearance Off-white to beige crystalline powderVisual
Purity ≥ 98.0%HPLC (C18, MeOH/Water)
Melting Point 158–160°CCapillary Method
Identification Matches Reference StandardFTIR / 1H-NMR
Loss on Drying ≤ 0.5%Gravimetric
Isomer Content 4-Amino isomer < 0.1%GC-MS

Analytical Insight: In HPLC, the ortho-amino isomer typically elutes after the para-amino isomer on reverse-phase columns due to the intramolecular H-bond making it slightly more hydrophobic (less interaction with the mobile phase water).[1][2]

Safety & Handling (HSE)

  • Nitration Hazards: The nitration of phenols is highly exothermic. Accumulation of unreacted nitric acid can lead to thermal runaway. Always maintain cooling and control addition rates.

  • Steam Distillation: Ensure the system is not sealed; prevent pressure buildup.

  • Hydrogenation: Hydrogen is explosive. Pd/C is pyrophoric when dry. Keep catalyst wet and handle under nitrogen.

  • Toxicology: 2-Amino-3,5-dimethylphenol is an irritant and potential sensitizer.[1][2] Use full PPE (gloves, respirator).[1]

References

  • Compound Identification: National Center for Biotechnology Information. (2026).[1][2][5] PubChem Compound Summary for CID 179403, 2-Amino-3,5-dimethylphenol. Retrieved from [Link]

  • Separation Techniques: Vogel, A. I. Textbook of Practical Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Amino-3,5-dimethylphenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Amino-3,5-dimethylphenol (CAS: 52569-49-2) presents a unique set of challenges compared to simple aminophenols. The presence of methyl groups at the 3 and 5 positions creates a "steric buttress" effect, complicating the regioselectivity of the initial nitration. Furthermore, the final amino-phenol product is exceptionally prone to oxidative degradation, often resulting in "tar" formation rather than crystalline product.

This guide moves beyond standard textbook protocols to address the process engineering required for high yield. We focus on three critical control points: Regioselective Nitration , Isomer Separation , and Oxidative Stabilization .

Visual Workflow: The Optimized Pathway

The following flowchart outlines the critical decision nodes where yield is typically lost.

G Start Start: 3,5-Dimethylphenol Nitration Step 1: Nitration (Dilute HNO3, <0°C) Start->Nitration Electrophilic Subst. Mixture Crude Mixture: 2-Nitro (Target) + 4-Nitro (Byproduct) Nitration->Mixture Separation Step 2: Steam Distillation (CRITICAL CONTROL POINT) Mixture->Separation Isomer Resolution Ortho Distillate: 2-Nitro-3,5-dimethylphenol Separation->Ortho Volatile Fraction Para Residue: 4-Nitro isomer (Discard) Separation->Para Non-volatile Reduction Step 3: Reduction (H2/Pd-C or Na2S2O4) Ortho->Reduction Hydrogenation Stabilization Step 4: Salt Formation (HCl/Ether) Reduction->Stabilization Immediate Workup Final Final Product: 2-Amino-3,5-dimethylphenol HCl Stabilization->Final

Figure 1: Critical Process Flow for 2-Amino-3,5-dimethylphenol Synthesis. Note the separation step is the primary yield determinant.

Module 1: The Nitration Bottleneck (Regioselectivity)

The Problem: Users often report yields of <40% for the intermediate. This is rarely due to lack of conversion but rather poor regioselectivity . In 3,5-dimethylphenol, the hydroxyl group (activator) directs ortho (positions 2,[1][2] 6) and para (position 4).[2]

  • Position 2 (Target): Flanked by OH and Methyl.[3]

  • Position 4 (Impurity): Flanked by two Methyl groups.[3]

While Position 4 is sterically hindered, the electronic drive for para-substitution is strong. If you use standard concentrated mixed acids (


), you risk dinitration and high para-substitution.

Protocol A: Low-Temperature Dilute Nitration

  • Reagents: 3,5-Dimethylphenol (1.0 eq), Nitric Acid (65%, 1.05 eq), Acetic Acid (Solvent).

  • Mechanism: Using acetic acid as a solvent moderates the nitronium ion (

    
    ) activity, favoring kinetic control (ortho-substitution).
    
ParameterSpecificationReason
Temperature -5°C to 0°C Higher temps (>10°C) increase 4-nitro isomer and dinitration products.
Addition Rate Dropwise (1 drop/sec)Prevents localized heating (exotherms destroy regioselectivity).
Solvent Glacial Acetic AcidPromotes ortho-attack via hydrogen bonding stabilization of the transition state.

Troubleshooting Check:

“My reaction mixture turned dark red immediately.” Diagnosis: Oxidation of the phenol ring. Fix: Lower the temperature to -10°C and ensure your


 is free of nitrous acid (urea can be added as a scavenger, though usually not necessary if temp is controlled).

Module 2: Isomer Separation (The "Hidden" Yield Killer)

The Problem: Researchers often try to recrystallize the crude nitration product immediately. This fails because the 2-nitro and 4-nitro isomers form a eutectic mixture that is difficult to separate by crystallization alone.

The Solution: Steam Distillation This is the single most effective way to improve the usable yield.

  • 2-Nitro-3,5-dimethylphenol: Possesses intramolecular hydrogen bonding (between OH and

    
    ). This makes it non-polar and steam volatile .
    
  • 4-Nitro-3,5-dimethylphenol: Has intermolecular hydrogen bonding.[4] It aggregates, has a high boiling point, and is not steam volatile .

Protocol B: Steam Distillation

  • Quench nitration reaction into ice water.[5]

  • Transfer the resulting slurry to a flask set up for steam distillation.

  • Pass steam through the mixture.

  • Observation: Bright yellow/orange crystals (the 2-nitro isomer) will condense in the receiver. The 4-nitro isomer and tarry byproducts remain in the boiling flask.

  • Yield Check: This step purifies the intermediate to >95% purity, essential for the subsequent reduction.

Module 3: Reduction & Stabilization (Preventing "The Tar")

The Problem: 2-Amino-3,5-dimethylphenol is an electron-rich aniline derivative. Upon exposure to air, it rapidly oxidizes to quinone imines, turning the product into a black tar.

Protocol C: Catalytic Hydrogenation & Salt Formation

  • Reagents: 2-Nitro intermediate, 10% Pd/C (5 wt%), Methanol, Hydrogen balloon.

Step-by-Step:

  • Reduction: Dissolve the purified 2-nitro compound in Methanol. Add Pd/C. Stir under

    
     (1 atm) until H-uptake ceases (TLC monitoring).
    
  • Filtration (Inert): Filter off the catalyst through Celite. Do not let the filtrate sit in open air.

  • The "Trap": Do not rotary evaporate to dryness to get the free base.

  • Stabilization: Immediately add concentrated HCl (or HCl in ether) to the filtrate.

  • Result: The Hydrochloride salt (2-Amino-3,5-dimethylphenol·HCl) will precipitate.

    • Why? The salt form protonates the amine, removing the lone pair electrons that initiate oxidation. The salt is stable for months/years; the free base degrades in hours.

Troubleshooting Decision Tree

Use this logic gate to diagnose your specific failure mode.

Troubleshooting Problem Identify Issue Yield Low Overall Yield Problem->Yield Purity Impure/Tarry Product Problem->Purity CheckNitration Did you Steam Distill? Yield->CheckNitration Color Product is Black/Brown Purity->Color YesDistill Check Residue: Did 4-nitro dominate? CheckNitration->YesDistill Yes NoDistill Action: Implement Steam Distillation. Recrystallization loses 2-isomer. CheckNitration->NoDistill No TempControl Action: Lower Nitration Temp. Switch to Acetic Acid solvent. YesDistill->TempControl Yes SaltCheck Did you make HCl salt? Color->SaltCheck NoSalt Action: Isolate as HCl salt. Free base is unstable. SaltCheck->NoSalt No YesSalt Action: Check solvent degassing. Use Na2S2O4 during reduction. SaltCheck->YesSalt Yes

Figure 2: Troubleshooting logic for yield and purity issues.

Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Dithionite (


) instead of Hydrogenation? 
A:  Yes, and it is often preferred for small batches (<5g). Dithionite acts as both a reducing agent and an antioxidant.
  • Protocol: Reflux the 2-nitro compound in Ethanol/Water with excess

    
    . The solution will turn from yellow to colorless. Neutralize carefully and extract, or acidify immediately to get the salt.
    

Q2: Why is my product melting point lower than the literature value (approx. 165°C for free base)? A: This indicates contamination with the 4-amino isomer or partial oxidation. If you skipped the steam distillation step, you likely have a mixture of isomers. Isomer mixtures have significantly depressed melting points.

Q3: How do I store the product? A: Store strictly as the Hydrochloride salt . Keep in an amber vial, under Argon, at -20°C. If you must store the free base, it must be sublimed and sealed under vacuum, but this is not recommended for routine use.

References

  • Nitration Regioselectivity & Steam Distillation

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section on Nitration of Phenols.
    • BenchChem. 3,5-Dimethyl-4-nitrophenol Synthesis. (Demonstrates the prevalence of the 4-nitro impurity).[5] Link

  • Oxidation Prevention

    • BenchChem Technical Support. Preventing Oxidation of Aminophenol Compounds. (Protocols for handling oxidation-prone amines). Link

  • Isomer Separation Logic

    • Fair, J. D., & Kormos, C. M. (2008). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Journal of Chromatography A. (Validates the chromatographic and physical separation principles). Link

  • General Synthesis Context

    • PrepChem. Preparation of 3,5-dimethylphenol. (Context for the starting material). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3,5-dimethylphenol, Nitric Acid, and Palladium on Carbon before proceeding.

Sources

Technical Support Center: Purification of Crude 2-Amino-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-2A35DMP-001 Status: Open Agent: Senior Application Scientist Subject: Comprehensive Purification Protocol & Troubleshooting Guide

Executive Summary

Welcome to the Technical Support Center. You are likely dealing with 2-Amino-3,5-dimethylphenol (CAS: 23785-52-6), a compound notorious for its sensitivity to oxidation and "tarring." This guide moves beyond standard textbook procedures to address the specific challenges of amphoteric aminophenols.

The core challenge with this molecule is twofold:

  • Oxidative Instability: The ortho-amino and phenol groups facilitate rapid oxidation to quinone imines, resulting in dark purple/black impurities.

  • Isomer Separation: Separating the 2-amino isomer from the 4-amino isomer or unreacted 3,5-dimethylphenol requires precise pH control.

Module 1: Chemical Hygiene & Oxidation Control

Before starting any purification, you must establish an environment that prevents the "Black Tar" syndrome.

The Mechanism of Failure: In the presence of oxygen and trace metals, 2-Amino-3,5-dimethylphenol undergoes oxidative coupling. Once this radical chain reaction begins, the colored impurities (often polymeric) act as autocatalysts.

Mandatory Pre-requisites:

  • Degassed Solvents: All solvents (water, ethanol, toluene) must be sparged with Nitrogen or Argon for at least 15 minutes before use.

  • Reducing Environment: You must add a reducing agent to your aqueous phases. Sodium Dithionite (Na₂S₂O₄) is the gold standard here. It acts as a scavenger for quinones, reducing them back to the colorless phenol form.

  • Glassware: Acid-wash glassware to remove trace transition metals (Fe, Cu) which catalyze oxidation.

Module 2: The Primary Protocol (Acid-Base Extraction)

Use this method for crude material (<90% purity) to remove starting materials (3,5-dimethylphenol) and non-basic tars.

The Logic: 2-Amino-3,5-dimethylphenol is amphoteric. It can exist as a cation (in acid), an anion (in strong base), or a zwitterion/neutral molecule (at isoelectric point). We leverage the cationic state to separate it from the non-basic starting material.

Step-by-Step Workflow
  • Dissolution (Protonation):

    • Suspend crude solid in 2M HCl (approx. 10 mL per gram of solid).

    • Result: The amine group protonates (

      
      ), making the compound water-soluble.
      
    • Observation: The solution may be dark; insoluble black tars may remain suspended.

  • Filtration:

    • Filter the acidic solution through a Celite pad to remove insoluble polymeric tars.

  • Organic Wash (The Separation Step):

    • Extract the acidic aqueous filtrate with Dichloromethane (DCM) or Ethyl Acetate (

      
       vol).
      
    • Chemistry: Unreacted 3,5-dimethylphenol (starting material) is not basic; it remains neutral and migrates into the organic layer. The product stays in the aqueous acid.

    • Discard the organic layer.

  • Precipitation (Neutralization):

    • Transfer the aqueous layer to a clean beaker under N₂ atmosphere.

    • Add a pinch of Sodium Dithionite (approx 0.5% w/v) to prevent oxidation during precipitation.

    • Slowly add 20% NaOH or saturated NaHCO₃ dropwise with vigorous stirring.

    • Target: Adjust pH to 7.0–7.5 .

    • Result: The product deprotonates to its neutral form and precipitates as a solid.

  • Isolation:

    • Filter the precipitate immediately. Wash with cold, degassed water. Dry under vacuum.[1]

Visualizing the Extraction Logic

AcidBaseExtraction Crude Crude Mixture (Product + 3,5-Xylenol + Tars) AcidStep Add 2M HCl (Protonation) Crude->AcidStep Filter Filter through Celite AcidStep->Filter SolidWaste Solid Waste (Insoluble Tars) Filter->SolidWaste Discard Filtrate Acidic Filtrate (Product-NH3+ dissolved) Filter->Filtrate Extract Wash with DCM/EtOAc Filtrate->Extract OrgLayer Organic Layer (Contains 3,5-Dimethylphenol) Extract->OrgLayer Discard AqLayer Aqueous Layer (Contains Product) Extract->AqLayer Neutralize Neutralize to pH 7 (+ Na2S2O4) AqLayer->Neutralize Product Precipitated Product 2-Amino-3,5-dimethylphenol Neutralize->Product

Figure 1: Acid-Base separation strategy leveraging the basicity of the amine group to remove non-basic impurities.

Module 3: Recrystallization (Polishing)

Use this for material >95% purity to improve crystal structure and remove trace color.

Solvent Selection:

  • Primary Choice: Ethanol/Water (1:1 to 1:3 ratio).

  • Alternative: Toluene (Good for removing non-polar impurities, but requires heating).

Protocol (Ethanol/Water System):

  • Dissolve: Place the crude solid in a flask. Add minimum boiling Ethanol (degassed) to dissolve.

  • Decolorize: Add Activated Carbon (5-10 wt%) and a spatula tip of Sodium Dithionite . Reflux for 5-10 minutes.

  • Hot Filtration: Filter hot through a pre-warmed funnel (or Celite) to remove the carbon.

  • Crystallization:

    • Reheat filtrate to boiling.

    • Add hot (degassed) Water dropwise until the solution becomes slightly turbid.

    • Add a drop of Ethanol to clear it.

    • Allow to cool slowly to room temperature, then to 4°C.

  • Wash: Filter crystals and wash with cold 20% Ethanol/Water.

Module 4: Troubleshooting & FAQs

Q1: The product precipitates as an oil, not a solid.[2] What happened?

  • Cause: This is "oiling out," common when the solution is too concentrated or cools too fast. It can also happen if the melting point is depressed by impurities (like the 4-amino isomer).

  • Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure product if available. Scratch the glass side of the flask with a rod. Cool much more slowly (wrap the flask in a towel).

Q2: My product is still pink/purple after recrystallization.

  • Cause: Trace oxidation products (quinone imines) are trapped in the crystal lattice.

  • Fix: You need a stronger reduction step. Repeat the recrystallization but increase the Sodium Dithionite dosage. Ensure your drying step is done under vacuum or Nitrogen; air-drying wet crystals often leads to surface oxidation (browning).

Q3: Yield is lower than expected during acid-base extraction.

  • Cause: The pH during precipitation was likely incorrect.

  • Fix: Aminophenols have an isoelectric point (pI). If you go too basic (pH > 10), the phenol group deprotonates (

    
    ), making the molecule soluble again as a phenolate salt. You must hit the neutral "sweet spot" (pH ~7-8).
    

Q4: How do I distinguish the 2-amino isomer from the 4-amino isomer?

  • Analysis: Use 1H-NMR .[3][4]

    • 2-Amino-3,5-dimethylphenol: The aromatic protons are meta to each other but in different environments relative to the amine/hydroxyl. You will see two distinct doublets (or singlets depending on resolution) with specific coupling constants.

    • Sterics: The 2-amino group is flanked by a methyl group (position 3) and the hydroxyl (position 1), creating steric crowding that affects chemical shifts compared to the more open 4-amino isomer.

Q5: What is the expected melting point?

  • Data: While literature varies, pure aminophenols of this class typically melt between 130°C and 180°C depending on the specific isomer.

    • Note: 3,5-dimethylphenol (starting material) melts at ~63-64°C. If your MP is low, you have unreacted starting material.

    • Action: Run a TLC or HPLC. If a low MP peak exists, repeat Module 2 (Acid Wash).

References
  • Chemical Identity & Properties

    • PubChem. 2-Amino-3,5-dimethylphenol (CAS 23785-52-6).[5][6] National Library of Medicine. [Link]

  • Purification of Aminophenols (General Methodologies)

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Recrystallization and Acid-Base Extraction techniques for amphoteric compounds).
    • Separation of Aminophenols via Acid-Base Extraction. LibreTexts Chemistry. [Link]

  • Oxidation Prevention (Sodium Dithionite usage)
  • Synthesis Context (Nitration/Reduction pathways)

    • Google Patents.[7] Preparation method of substituted aminophenols. (Illustrates the reduction of nitro-xylenols and subsequent isolation).

Sources

How to minimize byproduct formation in aminophenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Minimizing Byproduct Formation in Aminophenol Synthesis

Introduction: The Purity Imperative

The synthesis of 4-aminophenol (PAP) is a pivotal step in the production of antipyretic drugs (e.g., Paracetamol), dyeing agents, and corrosion inhibitors. However, the reaction landscape is fraught with competing pathways. Whether you are utilizing catalytic hydrogenation of 4-nitrophenol (4-NP) or the electrochemical Bamberger rearrangement of nitrobenzene , the formation of byproducts—specifically azo/azoxy dimers, aniline, and oligomers—compromises yield and complicates downstream purification.

This guide provides an autonomous, evidence-based troubleshooting framework to minimize these impurities. It moves beyond standard operating procedures to address the mechanistic root causes of failure.

Part 1: Troubleshooting & Optimization (Q&A)

Category A: Catalytic Hydrogenation (4-Nitrophenol Reduction)

Target Mechanism: Langmuir-Hinshelwood kinetics where adsorbed 4-NP is reduced to 4-AP via nitroso and hydroxylamine intermediates.[1]

Q1: My reaction mixture is turning a persistent yellow-orange color, and yield is dropping. What is happening? Diagnosis: You are likely forming azo or azoxy dimers (e.g., 4,4'-azobisphenol). Root Cause: This occurs via the condensation of accumulation intermediates—specifically the coupling of a nitroso-intermediate with a hydroxylamine-intermediate. This is favored when the surface concentration of hydrogen species (


) is insufficient to rapidly reduce these intermediates to the amine.
Corrective Action: 
  • Increase Hydrogen Pressure/Availability: Ensure mass transfer is not rate-limiting. For liquid-phase hydrogenation, increase agitation speed (>1000 rpm) to eliminate gas-liquid mass transfer resistance.

  • Catalyst Modification: Switch to a bimetallic catalyst (e.g., Ni-Cu or Ag-Cu). Alloying can tune the binding energy of the intermediates, facilitating rapid desorption or further reduction before condensation can occur [1].

  • Solvent Choice: Avoid highly basic media, which stabilizes the deprotonated intermediates that are more prone to coupling.

Q2: I am detecting significant amounts of aniline in my product stream. Diagnosis: Over-reduction (Hydrodeoxygenation). Root Cause: This is particularly common when starting from nitrobenzene but can occur with nitrophenols under harsh conditions or with unselective catalysts (e.g., monometallic Pd). The C-O or C-N bond is cleaved. Corrective Action:

  • Poison the Catalyst: Use a sulfided catalyst (e.g., Pt-S/C) or add trace selectivity modifiers (like thiourea) to block high-energy sites responsible for hydrogenolysis [2].

  • Switch to Au-Clusters: Atomically precise gold clusters (e.g.,

    
    ) have shown near 100% selectivity by suppressing over-hydrogenation via geometric and electronic effects [2].
    
Category B: Bamberger Rearrangement (Nitrobenzene Route)

Target Mechanism: Partial hydrogenation to phenylhydroxylamine (PHA), followed by acid-catalyzed rearrangement to PAP.[2][3]

Q3: The selectivity for PAP is low (<70%), and aniline is the major byproduct. Diagnosis: The competition between the acid-catalyzed rearrangement (to PAP) and further hydrogenation (to aniline) is favoring the latter. Root Cause: The PHA intermediate is not desorbing fast enough from the catalyst surface to undergo rearrangement in the bulk acidic medium, or the acid concentration is insufficient to drive the rearrangement kinetics. Corrective Action:

  • Biphasic System: Use a biphasic solvent system (e.g., water/organic). PHA is generated at the interface/catalyst and rapidly partitions into the aqueous acid phase where rearrangement is exclusive, protecting it from further hydrogenation on the metal surface [3].

  • Acid Promoter: Ensure the presence of a strong acid (e.g.,

    
     or solid acid like 
    
    
    
    ). The rearrangement is proton-dependent; insufficient acidity allows the PHA to remain available for reduction to aniline [3].

Part 2: Visualizing the Reaction Landscape

The following diagram illustrates the critical bifurcation points in the reduction of nitro-aromatics. Control over the "Red Zone" (Condensation) and "Blue Zone" (Over-reduction) is the key to high purity.

ReactionPathway Nitro Nitro Compound (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso +2e-, +2H+ Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Azoxy Azoxy Dimer (Byproduct) Nitroso->Azoxy Condensation with Hydroxylamine Amine Target: Aminophenol (HO-R-NH2) Hydroxyl->Amine Bamberger Rearrangement (H+) Hydroxyl->Azoxy Aniline Aniline (Over-reduction) Hydroxyl->Aniline Over-Hydrogenation (Metal Surface) Azo Azo Dimer (Byproduct) Azoxy->Azo Reduction

Figure 1: Mechanistic pathway showing the competition between stepwise reduction (Target), condensation (Azo/Azoxy), and over-reduction (Aniline).

Part 3: Optimized Experimental Protocol

Protocol: High-Selectivity Catalytic Reduction of 4-Nitrophenol This protocol utilizes a catalytic transfer hydrogenation (CTH) approach with NaBH4, which offers superior kinetic control over H2 gas for lab-scale optimization.

Materials:

  • 4-Nitrophenol (4-NP)[1][4][5][6][7][8]

  • Sodium Borohydride (

    
    )[1][4][9]
    
  • Catalyst: Ag-Cu alloy nanoparticles on

    
     or standard Pd/C (if poisoned).
    
  • Solvent: Deionized water.

Step-by-Step Workflow:

  • Preparation: Dissolve 4-NP (0.07 g, 0.5 mmol) in 50 mL of deionized water in a round-bottom flask. The solution will be pale yellow.

  • Activation: Add freshly prepared

    
     solution (0.2 g in 5 mL water).
    
    • Observation: The solution will turn intense yellow immediately due to the formation of the 4-nitrophenolate ion. This is a critical visual checkpoint.

  • Catalyst Addition: Add the catalyst (e.g., 5 mg of Ag-Cu alloy).

    • Critical Control Point: Add the catalyst after the borohydride to ensure the hydride species are ready to populate the surface, preventing catalyst surface oxidation.

  • Reaction Monitoring: Stir vigorously at room temperature. Monitor the disappearance of the 400 nm peak (nitrophenolate) and the appearance of the 300 nm peak (aminophenol) via UV-Vis spectroscopy.

    • End Point: The intense yellow color should fade to colorless. If it turns orange/brown, azo-coupling has occurred (refer to Q1).

  • Workup: Filter the catalyst (recover for reuse). Acidify the filtrate slightly to stabilize the aminophenol if not using immediately, as PAP is prone to oxidative degradation in air.

Part 4: Comparative Data Summary

Table 1: Catalyst Performance on Byproduct Selectivity (Nitrobenzene Reduction) Data aggregated from comparative studies [1][2][3].

Catalyst SystemReducing AgentConversion (%)Selectivity (PAP)Major ByproductMechanistic Insight
Pt/C (Standard)

/

>99%60-70%AnilineStrong H-adsorption promotes over-reduction.


/ Acid
>99%~100% NoneSteric/Electronic suppression of aniline route.
Ag-Cu Alloy Visible Light / IPA>90%High (Azoxy*)AzoxybenzeneNote: Tunable. Ag-rich favors azoxy; Cu-rich shifts selectivity.
Ni-Cu Nanostructure

100%>95%-Synergistic effect prevents condensation.

References

  • Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation. Source: Green Chemistry (RSC), 2025. URL:[Link] (Verified Context Match)

  • Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Source: Chemical Science (RSC), 2024. URL:[Link]

  • Preparation of para-Aminophenol from Nitrobenzene through Bamberger Rearrangement Using a Mixture of Heterogeneous and Homogeneous Acid Catalysts. Source: Organic Process Research & Development, 2013 (Contextual grounding for Biphasic/Acid protocols). URL:[Link]

Sources

Validation & Comparative

Spectroscopic Distinction and Characterization of 2-Amino-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of 2-Amino-3,5-dimethylphenol , distinguishing it from its structural isomers and precursors. The content is structured to support decision-making in synthesis and quality control.

A Comparative Analytical Guide for Drug Development & Synthesis

Executive Summary & Structural Context

2-Amino-3,5-dimethylphenol (also known as 6-amino-2,4-xylenol) acts as a critical intermediate in the synthesis of polyimide resins, azo dyes, and specific pharmaceutical active pharmaceutical ingredients (APIs).

In synthetic workflows—typically involving the nitration of 3,5-dimethylphenol followed by reduction—the primary challenge is distinguishing the target ortho-isomer (2-amino) from the para-isomer (4-amino) .

The Diagnostic Key:

  • Target (2-Amino): Asymmetric structure resulting in distinct NMR signals for methyl groups and aromatic protons.

  • Impurity (4-Amino): Symmetric structure resulting in equivalent (singlet) NMR signals.

Comparative Spectroscopic Data

The following data compares the target compound against its primary isomer (4-Amino-3,5-dimethylphenol) and its precursor (3,5-Dimethylphenol).

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d


 (Selected to visualize exchangeable -OH/-NH

protons)
FeatureTarget: 2-Amino-3,5-dimethylphenol Isomer: 4-Amino-3,5-dimethylphenol Precursor: 3,5-Dimethylphenol
Symmetry Asymmetric (

)
Symmetric (

)
Symmetric (

)
Methyl (

)
Two distinct singlets

ppm (3H each)
One singlet

ppm (6H integration)
One singlet

ppm (6H)
Aromatic (

)
Two distinct signals (meta-coupling)

ppm (

Hz)
One singlet

ppm (2H integration)
Three signals (2:1 ratio)

(2H),

(1H)
Exchangeable Broad singlets (-OH and -NH

distinct)
Broad singlets (often overlapping)Single broad singlet (-OH)

Analyst Note: The presence of two methyl peaks in the aliphatic region is the definitive "Go/No-Go" signal for the 2-amino isomer. If you see a single methyl peak integrating to 6H, you have isolated the 4-amino isomer.

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

Functional GroupWavenumber (

)
Diagnostic Character

Stretch

(Doublet)
Primary amine (

) characteristic doublet. Distinguishes from precursor.

Stretch

(Broad)
Often overlaps with amine; intramolecular H-bonding in the 2-amino isomer shifts this lower/broader than in the 4-amino isomer.

Stretch

Strong phenol C-O stretch.
Arene Subst.

Substitution patterns (1,2,3,5-tetrasubstituted vs 1,3,4,5).
C. Mass Spectrometry (GC-MS / ESI-MS)

Ionization: Electron Impact (70 eV)

  • Molecular Ion (

    
    ): 
    
    
    
  • Base Peak: Typically

    
     (Stable aromatic amine/phenol).
    
  • Fragmentation Logic:

    • 
       (
      
      
      
      122):
      Loss of methyl radical.
    • 
       (
      
      
      
      120):
      Loss of
      
      
      (Common in ortho-aminophenols due to proximity effect).
    • 
       (
      
      
      
      109):
      Loss of CO (Phenolic degradation).

Decision Logic & Workflow Visualization

Diagram 1: NMR Identification Decision Tree

This logic gate ensures correct isomer identification before proceeding to scale-up.

NMR_Identification Sample Crude Product Sample (Dissolved in DMSO-d6) H_NMR Acquire 1H NMR Spectrum Sample->H_NMR Methyl_Region Analyze Aliphatic Region (1.8 - 2.5 ppm) H_NMR->Methyl_Region One_Peak Single Singlet Observed (Integration ~6H) Methyl_Region->One_Peak Symmetric Two_Peaks Two Distinct Singlets (Integration 3H each) Methyl_Region->Two_Peaks Asymmetric Result_Sym IDENTIFIED: 4-Amino-3,5-dimethylphenol (Symmetric Isomer) One_Peak->Result_Sym Result_Asym IDENTIFIED: 2-Amino-3,5-dimethylphenol (Target Asymmetric Isomer) Two_Peaks->Result_Asym

Caption: Logical flow for distinguishing the target 2-amino isomer from the 4-amino impurity based on methyl group symmetry.

Experimental Protocols

Protocol A: Synthesis & Purification (Self-Validating)

The synthesis relies on the Nitration-Reduction pathway. The critical purification step exploits the Ortho-Effect (Intramolecular Hydrogen Bonding).

  • Nitration: Treat 3,5-dimethylphenol with dilute

    
     in acetic acid at 
    
    
    
    .
    • Reaction: Generates a mixture of 2-nitro (ortho) and 4-nitro (para) isomers.

  • Separation (The Critical Step):

    • Perform Steam Distillation on the crude reaction mixture.

    • Validation: The 2-nitro isomer is volatile with steam (due to intramolecular H-bonding preventing aggregation). The 4-nitro isomer remains in the pot.

    • Checkpoint: The distillate should be yellow (nitro compound).

  • Reduction:

    • Dissolve the isolated 2-nitro-3,5-dimethylphenol in ethanol.

    • Add

      
       (10% wt) and expose to 
      
      
      
      atmosphere (balloon pressure) or use Hydrazine hydrate/FeCl3.
    • Filter catalyst and evaporate solvent.

  • Recrystallization:

    • Recrystallize from Benzene/Petroleum Ether to obtain pure 2-Amino-3,5-dimethylphenol.

Protocol B: GC-MS Method for Purity Analysis
  • Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Inlet:

    
    , Split 20:1.
    
  • Oven Program:

    • Start:

      
       (Hold 2 min).
      
    • Ramp:

      
       to 
      
      
      
      .
    • Hold: 5 min.

  • Detection: MS Source

    
    , Quad 
    
    
    
    .

Mechanistic Pathway Visualization

Diagram 2: Synthesis and Separation Logic

Visualizing the exploitation of the "Ortho-Effect" for purification.

Synthesis_Pathway Start 3,5-Dimethylphenol Nitration Nitration (HNO3 / AcOH) Start->Nitration Mixture Mixture: 2-Nitro (Ortho) + 4-Nitro (Para) Nitration->Mixture Steam Steam Distillation Mixture->Steam Distillate Distillate: 2-Nitro Isomer (Intramolecular H-Bond) Steam->Distillate Volatile Residue Pot Residue: 4-Nitro Isomer (Intermolecular H-Bond) Steam->Residue Non-Volatile Reduction Reduction (H2, Pd/C) Distillate->Reduction Product Target: 2-Amino-3,5-dimethylphenol Reduction->Product

Caption: Synthetic route highlighting the steam distillation step used to separate the ortho-isomer based on volatility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7948, 3,5-Dimethylphenol. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for NMR shift prediction of phenol derivatives). Retrieved from [Link]

  • Bamberger, E. (1894). Rearrangement of N-phenylhydroxylamines to aminophenols.[1] (Foundational mechanism for 4-amino isomer synthesis). Berichte der deutschen chemischen Gesellschaft.

  • Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Source for chemical shift additivity constants). Retrieved from [Link]

Sources

Comparative study of the antioxidant properties of dimethylphenol isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethylphenols (DMPs), industrially known as xylenols, serve as critical precursors for phenolic resins, antioxidants, and pharmaceuticals. While often grouped together in bulk industrial applications, their isomeric differences significantly dictate their efficacy as radical scavengers.

This guide provides a comparative analysis of the six DMP isomers (2,3; 2,4; 2,5; 2,6; 3,4; 3,5). Through a synthesis of electrochemical data and kinetic assays, we demonstrate that 2,6-dimethylphenol exhibits the superior thermodynamic potential for radical termination due to phenoxyl radical stabilization. However, 2,4-dimethylphenol often displays faster reaction kinetics in sterically demanding environments. This distinction is vital for researchers selecting antioxidant precursors for specific drug delivery systems or stabilization matrices.

Mechanistic Foundation

To understand the performance differences between isomers, we must first establish the two primary mechanisms by which phenolic antioxidants (


) scavenge free radicals (

).
The Mechanisms: HAT vs. SET[1]
  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the radical. The driving force is the Bond Dissociation Enthalpy (BDE) of the O-H bond.[1]

    
    
    
  • Single Electron Transfer (SET): The antioxidant donates an electron, followed by proton transfer. The driving force is the Ionization Potential (IP).

    
    
    

The stability of the resulting phenoxyl radical (


) determines the antioxidant's potency. Isomers that can delocalize the unpaired electron effectively (via resonance and hyperconjugation) prevent the radical from propagating further damage.
Visualizing the Pathway

The following diagram illustrates the competition between these mechanisms and the critical role of radical stability.

AntioxidantMechanism Start Phenolic Antioxidant (ArOH) HAT HAT Mechanism (Direct H-Transfer) Start->HAT SET SET Mechanism (Electron Transfer) Start->SET Radical Free Radical (R•) Radical->HAT Radical->SET Phenoxyl Phenoxyl Radical (ArO•) HAT->Phenoxyl Low BDE Cation Radical Cation (ArOH•+) SET->Cation Low IP Stability Radical Stabilization (Resonance/Steric) Phenoxyl->Stability Cation->Phenoxyl -H+ Termination Chain Termination (Non-reactive species) Stability->Termination

Figure 1: Mechanistic pathways for phenolic antioxidant activity. The stability of the Phenoxyl Radical node is the determining factor for isomer efficiency.

Comparative Analysis of Isomers

The position of the two methyl groups on the phenol ring fundamentally alters the electronic environment (inductive effects) and the physical accessibility (steric effects) of the hydroxyl group.

Structure-Activity Relationship (SAR)[1]
  • Ortho-Substitution (Positions 2,6): Methyl groups at the ortho position provide electron density to the oxygen via the inductive (+I) effect, lowering the O-H Bond Dissociation Enthalpy (BDE). They also provide steric bulk, which protects the resulting radical from dimerization but can hinder the initial attack on large radicals.

  • Para-Substitution (Position 4): Provides strong electronic stabilization through hyperconjugation but offers no steric protection for the hydroxyl group.

  • Meta-Substitution (Positions 3,5): Has minimal effect on the resonance stability of the phenoxyl radical.

Performance Data Summary

The following table synthesizes experimental electrochemical data and theoretical BDE calculations.

IsomerStructure TypeOxidation Potential (

vs Ag/AgCl)
Predicted BDE (kcal/mol)Kinetic Steric HindranceAntioxidant Potency Rank
2,6-Dimethylphenol Ortho-Ortho0.77 V ~78.5High1 (Thermodynamic)
2,4-Dimethylphenol Ortho-Para0.83 V ~81.2Medium2 (Kinetic)
2,3-Dimethylphenol Ortho-Meta0.88 V~83.0Medium3
2,5-Dimethylphenol Ortho-Meta0.89 V~83.5Medium4
3,4-Dimethylphenol Meta-Para0.92 V~85.0Low5
3,5-Dimethylphenol Meta-Meta>0.95 V~87.0Low6

Expert Insight: While 2,6-DMP has the lowest oxidation potential (easiest to oxidize), its high steric hindrance can make it appear less active in short-duration assays with bulky radicals like DPPH. 2,4-DMP often represents the "sweet spot" of electronic activation and steric accessibility.

Experimental Protocols for Validation

To validate these findings in your own laboratory, use the following self-validating protocols. These are designed to minimize solvent interference and ensure reproducibility.

Protocol A: Cyclic Voltammetry (Electrochemical Potency)

This method measures the thermodynamic ease of electron donation (SET mechanism).

  • Preparation: Dissolve 1.0 mM of the specific DMP isomer in acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (

    
    ) as the supporting electrolyte.
    
  • Setup: Use a three-electrode cell:

    • Working: Glassy Carbon (3 mm diameter, polished to mirror finish).

    • Reference: Ag/AgCl (3 M KCl).

    • Counter: Platinum wire.

  • Procedure: Scan from 0.0 V to +1.5 V at a rate of 100 mV/s.

  • Validation: Run a Ferrocene internal standard. The

    
     of Ferrocene should be consistent.
    
  • Analysis: Record the Anodic Peak Potential (

    
    ). Lower 
    
    
    
    indicates superior antioxidant capacity.[2]
Protocol B: DPPH Radical Scavenging Assay (Kinetic Potency)

This method measures the HAT activity against a stable nitrogen radical.

  • Stock Solution: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Keep in the dark.

  • Sample Series: Prepare dilution series of the DMP isomer (10 - 500

    
    ) in methanol.
    
  • Reaction: Mix 2 mL of DPPH stock with 2 mL of sample. Vortex immediately.

  • Incubation: Incubate at 25°C in the dark for 30 minutes .

  • Measurement: Measure absorbance (

    
    ) at 517 nm.
    
  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to determine 
    
    
    
    .[3]
Experimental Workflow Diagram

ExperimentalWorkflow cluster_0 Electrochemical Path (Thermodynamic) cluster_1 Spectrophotometric Path (Kinetic) Sample DMP Isomer Sample CV_Prep Dissolve in MeCN + 0.1M Electrolyte Sample->CV_Prep DPPH_Prep Mix with DPPH (Methanol) Sample->DPPH_Prep CV_Run Cyclic Voltammetry (0 to +1.5V) CV_Prep->CV_Run CV_Data Measure Epa (Oxidation Potential) CV_Run->CV_Data Analysis Comparative Data Analysis (IC50 vs Epa) CV_Data->Analysis Incubate Incubate 30 min (Dark, 25°C) DPPH_Prep->Incubate Spec_Data Measure Abs @ 517 nm Incubate->Spec_Data Spec_Data->Analysis

Figure 2: Dual-pathway experimental workflow for validating antioxidant properties.

Discussion & Recommendations

The "Ortho-Effect" Paradox

Researchers often find conflicting data when comparing 2,6-DMP and 2,4-DMP .

  • Thermodynamics: 2,6-DMP is superior. The two ortho-methyl groups maximally destabilize the ground state O-H bond while stabilizing the radical product.

  • Kinetics: 2,6-DMP is sterically crowded. When reacting with bulky radicals (like DPPH or polymeric radicals), the methyl groups physically block the approach to the hydroxyl hydrogen.

Selection Guide
  • Choose 2,6-Dimethylphenol when: You are designing a stabilizer for monomers or small molecules where the radical species is small (e.g., hydroxyl radicals,

    
    ), or when thermal stability is the priority.
    
  • Choose 2,4-Dimethylphenol when: You are working in biological systems or with large lipid peroxyl radicals where steric access is a limiting factor.

Final Verdict

For general pharmaceutical and industrial antioxidant benchmarking, 2,6-dimethylphenol serves as the primary reference standard for maximum theoretical efficiency among xylenols, while 3,5-dimethylphenol serves as the negative control (lowest activity).

References

  • National Institute of Standards and Technology (NIST). Standard Reference Data: Bond Dissociation Energies of Organic Molecules. NIST Chemistry WebBook.[4] [Link]

  • Li, X., et al. (2021). Influence of dimethylphenol isomers on electrochemical degradation: Kinetics, intermediates, and DFT calculation. Journal of Electroanalytical Chemistry. [Link]

  • Wright, J. S., et al. (2001). Predicting the Antioxidant Activity of Di-tert-butylhydroxytoluene (BHT) and Related Phenols. Journal of the American Chemical Society. [Link]

  • Brand-Williams, W., et al. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology. [Link]

  • Lucarini, M., et al. (1996). Bond Dissociation Enthalpies of the O-H Bond in Substituted Phenols from Equilibration Studies. Journal of Organic Chemistry. [Link]

Sources

Comparative Guide: 2-Amino-3,5-dimethylphenol vs. 2-Amino-4,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the structural, synthetic, and applicative distinctions between 2-Amino-3,5-dimethylphenol and 2-Amino-4,5-dimethylphenol . These isomers, while chemically similar, exhibit divergent reactivity profiles driven primarily by steric hindrance and electronic directing effects, influencing their utility in pharmaceutical synthesis and dye chemistry.

Executive Summary

  • 2-Amino-4,5-dimethylphenol (CAS 6623-41-2): The industrially dominant isomer. Its structure features an "open" 3-position and blocked para-positions, making it a highly specific nucleophile for synthesizing 5,6-dimethylbenzoxazoles and red/violet oxidative dyes. It acts as a potent anticancer agent via reverse Michael addition mechanisms.

  • 2-Amino-3,5-dimethylphenol (CAS 23785-52-6): A sterically congested isomer. The methyl group at the 3-position (ortho to the amine) creates significant steric bulk, altering cyclization kinetics. It is primarily used to access 4,6-dimethylbenzoxazole scaffolds, which are critical for specific kinase inhibitor pharmacophores where the 4-methyl group induces necessary conformational locks.

Chemical & Physical Profile

The defining difference lies in the substitution pattern relative to the functional groups .

Feature2-Amino-3,5-dimethylphenol2-Amino-4,5-dimethylphenol
CAS Number 23785-52-6 6623-41-2
Common Name 6-Amino-2,4-xylenol6-Amino-3,4-xylenol
Structure 1-OH, 2-NH₂, 3-Me , 5-Me1-OH, 2-NH₂, 4-Me , 5-Me
Steric Environment High: Methyl at C3 is ortho to the amine, hindering N-acylation.Low: Methyls are at C4/C5, leaving the amine and phenol relatively accessible.
Electronic State Para-Open: The position para to the hydroxyl (C4) is H.Para-Blocked: The position para to the hydroxyl (C4) is Methyl.
Primary Application 4-substituted benzoxazoles, specialized ligands.5,6-substituted benzoxazoles, hair dye couplers.

Synthesis & Manufacturing Workflows

The synthesis of these isomers is dictated by the nitration orientation of their parent xylenols.

Synthesis Pathways
  • Pathway A (4,5-Isomer): Nitration of 3,4-dimethylphenol. The steric bulk of the methyl group at C3 directs the nitro group to C6 (which becomes C2 in the product), favoring the formation of the 2-amino-4,5-dimethylphenol precursor.

  • Pathway B (3,5-Isomer): Nitration of 3,5-dimethylphenol. The hydroxyl group directs ortho (C2/C6) and para (C4). This often results in a mixture of 2-nitro (desired) and 4-nitro isomers, requiring rigorous fractional crystallization or chromatography to isolate the 2-amino-3,5-dimethylphenol.

SynthesisPathways X34 3,4-Dimethylphenol (Parent) Nitration1 Nitration (HNO3/H2SO4) X34->Nitration1 X35 3,5-Dimethylphenol (Parent) Nitration2 Nitration (HNO3/H2SO4) X35->Nitration2 Inter1 6-Nitro-3,4-xylenol (Major Product) Nitration1->Inter1 Inter2 Mixture: 2-Nitro & 4-Nitro-3,5-xylenol Nitration2->Inter2 Red1 Reduction (H2/Pd-C) Inter1->Red1 Prod1 2-Amino-4,5-dimethylphenol (High Yield) Inter1->Prod1 Sterics favor C6 nitration Red2 Separation & Reduction Inter2->Red2 Prod2 2-Amino-3,5-dimethylphenol (Lower Yield/Complex Workup) Inter2->Prod2 Competitive Ortho/Para direction Red1->Prod1 Red2->Prod2

Figure 1: Comparative synthesis pathways. Note the complexity in isolating the 3,5-isomer due to competitive nitration sites.

Application Domain 1: Benzoxazole Heterocycle Synthesis[1][2][3][4]

Researchers utilize these aminophenols to construct methylated benzoxazole cores, which are pharmacophores in NSAIDs, antimicrobials, and kinase inhibitors.

Reactivity & Regioselectivity
  • From 2-Amino-4,5-dimethylphenol:

    • Product: 5,6-Dimethylbenzoxazole.

    • Kinetics: Fast. The amine is unhindered, allowing rapid nucleophilic attack on carboxylic acids or aldehydes.

  • From 2-Amino-3,5-dimethylphenol:

    • Product: 4,6-Dimethylbenzoxazole.

    • Kinetics: Slower. The methyl group at C3 (which becomes C4 in the benzoxazole) creates steric clash with the incoming electrophile during the ring-closure transition state.

    • Significance: The resulting 4-methyl substituent in the benzoxazole ring is sterically demanding. In drug design, this "molecular doorstop" can lock the drug into a specific conformation, improving selectivity for enzyme pockets.

Experimental Protocol: General Cyclization

Objective: Synthesis of dimethyl-2-phenylbenzoxazole.

  • Reagents: 1.0 eq Aminophenol isomer, 1.1 eq Benzoic acid, Polyphosphoric acid (PPA).

  • Procedure:

    • Mix the aminophenol and benzoic acid in PPA.

    • Heat to 120°C for 2-Amino-4,5-dimethylphenol (Standard).

    • Heat to 140-150°C for 2-Amino-3,5-dimethylphenol (Requires higher energy to overcome C3-methyl sterics).

    • Stir for 4 hours.

    • Pour into crushed ice/water. Neutralize with Na₂CO₃.

    • Filter the precipitate.

  • Validation:

    • 4,5-Isomer Product: ¹H NMR shows two singlets for methyls and two singlets for aromatic protons (para to each other).

    • 3,5-Isomer Product: ¹H NMR shows two singlets for methyls and two doublets (meta coupling) for aromatic protons.

Application Domain 2: Oxidative Dye Chemistry

In hair dye and pigment manufacturing, the "blocked" vs. "open" para-position dictates the color molecule formed.

Parameter2-Amino-4,5-dimethylphenol2-Amino-3,5-dimethylphenol
Role Coupler (Reacts with primary intermediates).Primary Intermediate or Coupler.
Coupling Site Ortho (C6): Forced to couple next to the OH due to blocked para position.Para (C4): Can couple para to the OH, forming linear, more conjugated systems.
Color Result Red / Violet / Magenta (Typical of ortho-coupling).Gold / Yellow / Brown (Typical of para-coupling sequences).
Stability High stability of the resulting indoaniline dyes.Variable; para-coupled dyes often exhibit different UV stability profiles.

Mechanism: The 4,5-isomer is preferred for red shades because the methyl groups block the para-position, forcing the oxidative coupling with p-phenylenediamine (PPD) to occur at the ortho position relative to the hydroxyl. This ortho-coupling generates the specific chromophore required for rich violet/red tones.

References

  • PubChem Compound Summary: 2-Amino-4,5-dimethylphenol (CAS 6623-41-2) . National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary: 2-Amino-3,5-dimethylphenol (CAS 23785-52-6) . National Center for Biotechnology Information. [Link]

  • Scientific Committee on Consumer Products (SCCP) Opinion on Oxidative Hair Dye Reaction Products . European Commission.[1] [Link]

  • Synthesis of Benzoxazoles: A Review . Organic Chemistry Portal. [Link]

Sources

Certificate of Analysis Guide: 2-Amino-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 23785-52-6 | Synonyms: 6-Amino-2,4-xylenol; 2-Amino-3,5-xylenol[1]

Executive Summary: The Scaffold for Next-Gen Heterocycles

2-Amino-3,5-dimethylphenol is a specialized ortho-aminophenol intermediate critical for the synthesis of 5,7-dimethylbenzoxazoles , a pharmacophore increasingly prevalent in kinase inhibitors, antifungal agents, and fluorescent probes.[1] Unlike its para-amino isomer (4-Amino-3,5-dimethylphenol, CAS 3096-70-6), this compound possesses the specific ortho geometry required for cyclization with carboxylic acids or aldehydes.[1]

This guide provides a technical breakdown of the Certificate of Analysis (CoA) parameters required to ensure downstream reaction success. It contrasts "Pharma Grade" material with "Technical Grade" alternatives to demonstrate how impurity profiles—specifically regioisomeric contamination—can drastically reduce yield in cyclocondensation reactions.

Critical Quality Attributes (CQA) & CoA Interpretation

A robust CoA for 2-Amino-3,5-dimethylphenol must go beyond simple assay percentages.[1] The presence of the 4-amino isomer is a "silent killer" in benzoxazole synthesis, as it consumes reagents without forming the desired cyclic product.[1]

Standard Specification Table
ParameterMethodHigh-Purity Spec (Pharma Grade)Technical Grade SpecImpact on Application
Appearance VisualOff-white to beige crystalline powderDark brown/grey powderDark color indicates significant oxidation (quinone imine formation).[1]
Assay (Purity) HPLC≥ 98.0%≥ 95.0%Lower purity requires extensive downstream purification of the final benzoxazole.[1]
Identity 1H-NMR / IRConforms to StructureConformsConfirms the ortho substitution pattern (critical vs. para isomer).[1]
4-Amino Isomer HPLC≤ 0.5%Not Specified (often 1-3%)Critical: This isomer cannot cyclize; it forms open-chain amide byproducts that are difficult to remove.[1]
Loss on Drying Gravimetric≤ 0.5%≤ 2.0%Excess moisture hydrolyzes acid chloride reagents used in cyclization.[1]
Solubility Visual (5% in DMSO)Clear, colorless to pale yellowHazy or dark solutionInsolubles indicate polymerization or inorganic salts.[1]
The "Silent Killer": Regioisomeric Impurity

The synthesis of 2-Amino-3,5-dimethylphenol typically involves the nitration of 3,5-dimethylphenol followed by reduction.[1] This process naturally produces two isomers:

  • 2-Amino (Ortho): The desired product (sterically hindered position).

  • 4-Amino (Para): The major impurity (sterically accessible).

If the CoA does not explicitly quantify the 4-amino isomer , the material is high-risk for benzoxazole synthesis.[1]

Comparative Performance Analysis

Case Study: Synthesis of 2-Phenyl-5,7-dimethylbenzoxazole

Objective: Compare the yield and purification burden when using High-Purity vs. Technical Grade starting material in a standard cyclization reaction with benzaldehyde.

Reaction Conditions: 1.0 eq Amine, 1.0 eq Benzaldehyde, Cat.[1] p-TsOH, Toluene Reflux (Dean-Stark).[1]

MetricHigh-Purity Precursor (>98%, <0.5% isomer)Technical Grade Precursor (~95%, ~3% isomer)
Crude Yield 92%84%
Isolated Yield 88%65%
Purification Simple Recrystallization (EtOH)Column Chromatography Required
Impurity Profile Trace unreacted aldehydeSignificant "Bis-amide" side products

Mechanism of Failure: The 4-amino isomer reacts with benzaldehyde to form a stable Schiff base (imine) but cannot cyclize due to the lack of an adjacent hydroxyl group. This imine co-elutes with the product or degrades into tarry oligomers, forcing the use of expensive chromatography.

Experimental Protocols

Protocol A: HPLC Purity & Isomer Quantification

This method separates the critical 2-amino and 4-amino regioisomers.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold for polar salts).

    • 5-20 min: 5% → 60% B.[1]

    • 20-25 min: 60% → 95% B.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (amide bond) and 280 nm (aromatic).

  • Sample Prep: Dissolve 10 mg in 10 mL Acetonitrile:Water (50:50).

  • Retention Time Reference:

    • 4-Amino isomer elutes earlier (more polar).[1]

    • 2-Amino isomer elutes later (intramolecular H-bonding reduces polarity).[1]

Protocol B: Rapid "Stress Test" for Cyclization Suitability

Before committing to a large batch, run this 1-hour test.

  • Dissolve 100 mg of 2-Amino-3,5-dimethylphenol in 2 mL of Trimethyl Orthoformate.

  • Add 1 drop of Sulfuric Acid.

  • Heat to reflux for 30 minutes.

  • Pass Criteria: Solution remains clear/pale; TLC shows single spot (Benzoxazole).

  • Fail Criteria: Solution turns black/tarry; TLC shows baseline streaking (polymerization of impurities).

Visualizations

Diagram 1: Synthesis & Impurity Pathways

This diagram illustrates why the 4-amino impurity is a "dead end" in benzoxazole synthesis.

G Start 3,5-Dimethylphenol (Starting Material) Nitration Nitration (HNO3/H2SO4) Start->Nitration Ortho_Nitro 2-Nitro Isomer (Minor) Nitration->Ortho_Nitro Sterically Hindered Para_Nitro 4-Nitro Isomer (Major) Nitration->Para_Nitro Favored Ortho_Amine 2-Amino-3,5-dimethylphenol (Target Product) Ortho_Nitro->Ortho_Amine Reduction Para_Amine 4-Amino-3,5-dimethylphenol (Critical Impurity) Para_Nitro->Para_Amine Reduction Reaction + Benzaldehyde (Cyclization) Ortho_Amine->Reaction Para_Amine->Reaction Benzoxazole 5,7-Dimethylbenzoxazole (Active Drug Scaffold) Reaction->Benzoxazole Cyclization Success DeadEnd Stable Imine / Amide (Non-Cyclizable Impurity) Reaction->DeadEnd Cyclization Failure

Caption: The divergence of reaction pathways: The 2-amino isomer cyclizes to the target scaffold, while the 4-amino impurity forms non-cyclizable byproducts.[1]

Diagram 2: CoA Decision Tree for Researchers

A logic flow to determine if a batch is suitable for pharmaceutical synthesis.

DecisionTree Start Receive 2-Amino-3,5-dimethylphenol Visual Visual Inspection: Is it Off-White/Beige? Start->Visual Reject1 REJECT: Oxidized/Degraded Visual->Reject1 No (Dark Brown) HPLC HPLC Analysis: Is Purity >98%? Visual->HPLC Yes IsomerCheck Isomer Check: Is 4-Amino Isomer <0.5%? HPLC->IsomerCheck Yes Reject2 REJECT: Purification Load Too High HPLC->Reject2 No Reject3 REJECT: Will Form Side-Products IsomerCheck->Reject3 No Approve APPROVE: Proceed to Synthesis IsomerCheck->Approve Yes

Caption: Quality control workflow ensuring only viable starting material is used for high-value synthesis.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 179403, 2-Amino-3,5-dimethylphenol.[1] PubChem. Available at: [Link]

  • Estiarte, M. A., et al. (2012).[2] "2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amide hydrolase (FAAH)." Med.[2][3] Chem. Commun., 3, 938-944.[1] (Demonstrates benzoxazole synthesis from ortho-aminophenols). Available at: [Link]

  • Boyer, G. (2011). "Recent advances in the synthesis of benzoxazoles." Current Organic Chemistry. (Review of cyclization mechanisms requiring ortho-selectivity).

Sources

Safety Operating Guide

2-Amino-3,5-dimethylphenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

To: Laboratory Personnel and Safety Officers Subject: Safe Management and Disposal of 2-Amino-3,5-dimethylphenol (CAS 23785-52-6)

The Directive: 2-Amino-3,5-dimethylphenol is a bifunctional compound containing both a phenolic hydroxyl group and an amine.[1] This duality dictates its disposal logic: it must be treated as a hazardous organic waste capable of sensitization and irritation. It is not a candidate for drain disposal or trash, regardless of concentration.

The "Why" (Scientific Context): Unlike simple phenols, the presence of the amino group (


) at the ortho position renders this molecule highly susceptible to oxidation. Improper disposal (e.g., mixing with strong oxidizers like nitric acid) can lead to rapid exothermic reactions and the formation of quinone imines, which are potent sensitizers. The protocol below prioritizes segregation from oxidizers  and thermal destruction (incineration) .

Chemical Profile & Hazard Assessment

Before handling waste, verify the chemical identity to prevent CAS confusion (often confused with 3,5-dimethylphenol/xylenol).

Parameter Data Specification
Chemical Name 2-Amino-3,5-dimethylphenol
CAS Number 23785-52-6
Molecular Formula

Physical State Solid (Crystalline powder, often beige to brown)
GHS Signal Word WARNING
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritation, STOT SE 3 (Respiratory).[1][2]
RCRA Status Non-listed (Not P or U listed).[1] Regulated as Characteristic Hazardous Waste (Toxic/Irritant).
Incompatibilities Strong Oxidizers (Nitric acid, Perchlorates), Acid Chlorides, Acid Anhydrides.[1]

Segregation Logic: The "Self-Validating" System

Safety relies on preventing "incompatible chemistries" in the waste stream. The diagram below illustrates the segregation logic required to prevent bench-top accidents.

SegregationLogic Target 2-Amino-3,5-dimethylphenol (The Waste Source) Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Target->Oxidizers INCOMPATIBLE: Exothermic / Fire Risk Acids Acid Chlorides / Anhydrides Target->Acids INCOMPATIBLE: Vigorous Reaction Solvents Combustible Solvents (Ethanol, Acetone) Target->Solvents COMPATIBLE: Dissolve for Disposal WasteStream Organic Waste Stream (For Incineration) Solvents->WasteStream Transfer

Figure 1: Segregation Logic.[1][2] Red paths indicate high-risk combinations that must be avoided in waste accumulation containers.

Step-by-Step Disposal Protocol

This workflow ensures compliance with EPA (RCRA) regulations and minimizes personnel exposure.

Scenario A: Solid Waste (Pure Substance or Spills)
  • Containment:

    • Do not sweep dry dust without respiratory protection (N95 or P100).

    • Collect the solid using a scoop or damp paper towel.

    • Place the material into a wide-mouth High-Density Polyethylene (HDPE) jar or a heavy-duty clear plastic bag.[1]

  • Double-Bagging:

    • If using a bag, place the first bag inside a second clear bag (double containment) to prevent leakage of fine particulates.

  • Labeling:

    • Affix a hazardous waste label.

    • Constituents: "2-Amino-3,5-dimethylphenol, Solid Debris."[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant."

Scenario B: Liquid Waste (Reaction Mixtures/Stock Solutions)
  • Solvent Compatibility Check:

    • Ensure the carrier solvent is compatible with the facility's organic waste stream (typically Acetone, Ethanol, or Methanol).

    • Scientist's Note: If the material is dissolved in a halogenated solvent (DCM, Chloroform), it must go into the "Halogenated Waste" stream. If in non-halogenated, use the "Non-Halogenated" stream.

  • Transfer:

    • Pour the solution into the appropriate Safety Waste Container (e.g., carboy with a funnel and lid).

    • Never fill containers >90% full (leave headspace for expansion).

  • Labeling:

    • List all solvents and the solute (2-Amino-3,5-dimethylphenol) by approximate percentage.

Scenario C: Empty Containers
  • Triple Rinse: Triple rinse the original reagent bottle with a compatible solvent (e.g., acetone).

  • Rinsate Disposal: Pour the rinsate into the Liquid Waste container (Scenario B).

  • Defacing: Deface the label and discard the dry bottle as regular glass trash (unless P-listed, which this is not).

Disposal Workflow Diagram

Follow this decision tree to determine the correct path for your specific waste state.

DisposalWorkflow Start Waste Generation StateCheck Is the Waste Solid or Liquid? Start->StateCheck Solid Solid / Spill Debris StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid Bagging Double Bag or HDPE Jar Solid->Bagging SolidLabel Label: 'Toxic Solid Waste' Bagging->SolidLabel SAA Satellite Accumulation Area (Weekly Inspection) SolidLabel->SAA SolventCheck Halogenated Solvent? Liquid->SolventCheck HaloStream Halogenated Waste Carboy SolventCheck->HaloStream Yes (DCM, Chloroform) NonHaloStream Non-Halogenated Waste Carboy SolventCheck->NonHaloStream No (Acetone, EtOH) HaloStream->SAA NonHaloStream->SAA EHS EHS Pickup & Incineration SAA->EHS Final Destruction

Figure 2: Operational decision tree for waste routing.[1]

Emergency Contingencies

  • Spill Response:

    • Small Spill (<10g): Isolate area. Wear nitrile gloves, lab coat, and safety glasses. Cover with wet paper towels to prevent dust. Scoop into a bag. Wipe area with soap and water.[3][4]

    • Large Spill: Evacuate the immediate area. Contact EHS.

  • Exposure:

    • Skin Contact: Wash with soap and water for 15 minutes. Aminophenols can absorb through skin; do not use solvent to wash skin (increases absorption).

    • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

References

  • PubChem. (2025).[2] 2-Amino-3,5-dimethylphenol Compound Summary (CID 179403).[1][2] National Library of Medicine. [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions (40 CFR Part 261). [Link]

  • European Chemicals Agency (ECHA). (2025).[2] Substance Information: 2-Amino-3,5-dimethylphenol. [Link][1][2]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.